Tuberculosis inhibitor 11
Description
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Properties
Molecular Formula |
C29H37N3O9 |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-[[3-(1,3-dioxoisoindol-2-yl)-4-methoxy-4-oxobutanoyl]amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C29H37N3O9/c1-6-18(7-2)41-23-14-17(28(37)40-8-3)13-21(25(23)30-16(4)33)31-24(34)15-22(29(38)39-5)32-26(35)19-11-9-10-12-20(19)27(32)36/h9-12,14,18,21-23,25H,6-8,13,15H2,1-5H3,(H,30,33)(H,31,34)/t21-,22?,23+,25+/m0/s1 |
InChI Key |
MUHNBAQOZIQXBK-XCZUPJPTSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Tuberculosis Inhibitor 11: A Technical Whitepaper on its Mechanism of Action as a Mycobacterial Drug Sensitizer
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Tuberculosis Inhibitor 11, also identified as Compound 14. This document is intended for researchers, scientists, and drug development professionals engaged in the field of anti-tuberculosis therapy. Herein, we detail the core mechanism, present key quantitative data, outline experimental methodologies, and provide visual representations of the relevant biological pathways and experimental procedures.
Core Mechanism of Action: Sensitization through Inhibition of Flavin-Independent Methylenetetrahydrofolate Reductase
Tuberculosis (TB) Inhibitor 11 (Compound 14) functions as a sensitizer, enhancing the antimycobacterial efficacy of the established anti-TB drug, para-aminosalicylic acid (PAS).[1][2][3] The inhibitor itself does not exhibit direct antimycobacterial properties.[1][2][3] Its mechanism is centered on the targeted inhibition of a novel enzyme in the tetrahydrofolic acid (THF) biosynthesis pathway: a flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR).[1][2][3]
In Mycobacterium tuberculosis, the specific enzyme targeted is Rv2172c, while in the model organism Mycobacterium smegmatis, the homologous enzyme is MsmMTHFR (MSMEG_6649).[1][2] By inhibiting this crucial enzyme, Compound 14 disrupts the folate metabolism of the mycobacteria. This disruption creates a synergistic effect with PAS, which also targets the folate pathway, leading to a significant increase in the susceptibility of the bacteria to PAS.[1][2][3]
The binding affinity of the parent compound, AB131, to MsmMTHFR and Rv2172c has been confirmed through microscale thermophoresis analysis.[1][2][3] Molecular docking and mutagenesis studies have further identified key amino acid residues (V115, V117, P118, and R163 in MsmMTHFR) that are critical for the interaction between the inhibitor and the enzyme.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound (Compound 14) and its parent compound (AB131).
Table 1: Minimum Inhibitory Concentration (MIC) of PAS in Combination with Inhibitors against Various Mycobacterial Strains.
| Mycobacterial Strain | Compound (Concentration) | MIC of PAS (μg/mL) | Fold Sensitization |
| M. smegmatis MC² 155 | PAS alone | >64 | - |
| AB131 (16 μg/mL) + PAS | 0.313 | >204 | |
| Compound 13 (16 μg/mL) + PAS | 0.5 | 128 | |
| Compound 14 (16 μg/mL) + PAS | 0.5 | 128 | |
| M. tuberculosis H37Rv | PAS alone | >64 | - |
| AB131 (16 μg/mL) + PAS | 16 | 4 | |
| Compound 13 (16 μg/mL) + PAS | 16 | 4 | |
| Compound 14 (16 μg/mL) + PAS | 16 | 4 | |
| M. bovis BCG-Pasteur | PAS alone | >64 | - |
| AB131 (16 μg/mL) + PAS | 8 | 8 | |
| Compound 13 (16 μg/mL) + PAS | 8 | 8 | |
| Compound 14 (16 μg/mL) + PAS | 8 | 8 | |
| M. marinum | PAS alone | >64 | - |
| AB131 (16 μg/mL) + PAS | 32 | 2 | |
| Compound 13 (16 μg/mL) + PAS | 32 | 2 | |
| Compound 14 (16 μg/mL) + PAS | 32 | 2 |
Data extracted from Li et al., ACS Omega, 2023.[1][2]
Table 2: Inhibitory Activity against MsmMTHFR and Human MTHFR.
| Compound | Target Enzyme | IC50 (μM) |
| AB131 | MsmMTHFR | 1.25 ± 0.12 |
| Human MTHFR | >50 |
Data extracted from Li et al., ACS Omega, 2023.[1][2]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research.
Virtual Screening and Molecular Docking
-
Objective: To identify potential inhibitors of MsmMTHFR from a chemical library.
-
Protocol:
-
The co-crystal structure of M. smegmatis flavin-independent MTHFR (MsmMTHFR) bound with NADH was used as the template.
-
A virtual screening was performed on a chemical library to identify compounds that could fit into the NADH binding pocket of MsmMTHFR.
-
Molecular docking studies were conducted to predict the binding modes and interactions of the candidate compounds with the key residues of the enzyme's active site.
-
Antimycobacterial Susceptibility Testing (Checkerboard Assay)
-
Objective: To determine the synergistic effect of the inhibitor in combination with PAS.
-
Protocol:
-
Mycobacterial strains (M. smegmatis, M. tuberculosis, M. bovis BCG, and M. marinum) were cultured to mid-log phase.
-
A two-dimensional checkerboard assay was performed in 96-well plates.
-
Serial dilutions of the inhibitor (e.g., Compound 14) were made along the x-axis, and serial dilutions of PAS were made along the y-axis.
-
The bacterial suspension was added to each well.
-
Plates were incubated at the appropriate temperature for each species.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug combination that completely inhibited visible bacterial growth.
-
MTHFR Enzyme Activity Assay
-
Objective: To measure the inhibitory effect of the compounds on the enzymatic activity of MTHFR.
-
Protocol:
-
Recombinant MsmMTHFR and human MTHFR were expressed and purified.
-
The enzyme activity was measured by monitoring the decrease in NADH absorbance at 340 nm.
-
The reaction mixture contained the purified enzyme, NADH, and the substrate 5,10-methylenetetrahydrofolate.
-
The reaction was initiated by the addition of the enzyme.
-
To determine the IC50 values, the assay was performed with varying concentrations of the inhibitor.
-
Microscale Thermophoresis (MST)
-
Objective: To quantify the binding affinity between the inhibitor and the target enzyme.
-
Protocol:
-
The purified target enzyme (MsmMTHFR or Rv2172c) was labeled with a fluorescent dye.
-
A constant concentration of the labeled enzyme was mixed with a serial dilution of the inhibitor (e.g., AB131).
-
The mixtures were loaded into capillaries, and the MST measurements were performed.
-
The change in thermophoresis was plotted against the ligand concentration to determine the dissociation constant (Kd).
-
Site-Directed Mutagenesis
-
Objective: To validate the key amino acid residues involved in the inhibitor-enzyme interaction.
-
Protocol:
-
Site-directed mutagenesis was used to create mutant versions of the MsmMTHFR enzyme, where the predicted key residues (V115, V117, P118, and R163) were individually replaced with other amino acids.
-
The mutant enzymes were expressed and purified.
-
The enzyme activity and the binding affinity of the inhibitor to the mutant enzymes were measured and compared to the wild-type enzyme.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of TB Inhibitor 11 and PAS.
Experimental Workflow Diagram
Caption: Experimental workflow for inhibitor validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of a Novel Tetracyclic Pks13 Inhibitor Against Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a promising novel tetracyclic compound, herein referred to as Compound 65, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) polyketide synthase 13 (Pks13). This document details the quantitative biological data, experimental methodologies, and the logical framework of the research that led to its identification, offering valuable insights for professionals engaged in anti-tubercular drug discovery.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents with novel mechanisms of action. A validated target in Mtb is the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. Polyketide synthase 13 (Pks13) is a crucial enzyme in this pathway, responsible for the final Claisen-type condensation of two long-chain fatty acids to form mycolic acids. Its essentiality for bacterial viability makes it an attractive target for novel anti-tubercular drugs.
Recent research has led to the development of a series of conformationally rigid tetracyclic molecules designed to inhibit the thioesterase (TE) domain of Pks13. This guide focuses on the SAR of these compounds, with a particular emphasis on Compound 65, a δ-lactam-containing 5H-benzofuro[3,2-c]quinolin-6-one, which has demonstrated significant potency and selectivity against Mtb.[1][2]
Quantitative Data Presentation
The anti-tubercular activity of Compound 65 and its analogs was evaluated against the Mtb H37Rv strain, and their cytotoxicity was assessed using Vero cells. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Anti-tubercular Activity of Tetracyclic Analogs Against M. tuberculosis H37Rv
| Compound | R | X | MIC (µg/mL) |
| 65 | H | NH | 0.0313 - 0.0625 |
| 62 | H | O | 0.125 - 0.25 |
| 63 | 8-MeO | O | 0.5 - 1 |
| 64 | 9-MeO | O | 0.5 - 1 |
| 66 | 8-MeO | NH | 0.125 - 0.25 |
| 67 | 9-MeO | NH | 0.25 - 0.5 |
| 68 | 8-Cl | NH | 0.0625 - 0.125 |
| 69 | 9-Cl | NH | 0.125 - 0.25 |
| 70 | 8-F | NH | 0.0625 - 0.125 |
| 71 | 9-F | NH | 0.125 - 0.25 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that inhibits the visible growth of Mtb H37Rv.
Table 2: Cytotoxicity of Selected Tetracyclic Analogs Against Vero Cells
| Compound | IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| 65 | 4 | 64 - 128 |
| 62 | > 8 | > 32 - 64 |
| 68 | 4 | 32 - 64 |
| 70 | 4 | 32 - 64 |
IC50 (half maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of Vero cell viability. A higher Selectivity Index indicates a greater therapeutic window.
Structure-Activity Relationship (SAR) Analysis
The development of these tetracyclic Pks13 inhibitors was guided by the hypothesis that a conformationally rigid scaffold would enhance binding to the Pks13-TE domain through additional π-π stacking interactions with the F1670 residue in the active site.[1]
The SAR study of the synthesized analogs reveals several key insights:
-
Superiority of the Tetracyclic Scaffold : Direct comparison between the 'open-form' benzofuran esters and their corresponding rigid tetracyclic analogs demonstrated that the latter consistently exhibited superior anti-TB activity.[1] This supports the initial hypothesis regarding the importance of conformational rigidity for enhanced target engagement.
-
Impact of the Heteroatom in the Lactam/Lactone Ring : The δ-lactam-containing compounds (X = NH) were generally more potent than their δ-lactone counterparts (X = O). Compound 65, a δ-lactam, was the most active compound in the series.[1]
-
Influence of Substituents on the Benzene Ring :
-
Unsubstituted Compound 65 (R = H) displayed the highest potency.
-
Electron-donating groups, such as methoxy (MeO) at the 8- or 9-position (Compounds 66 and 67), led to a decrease in activity compared to the unsubstituted analog.
-
Electron-withdrawing groups, such as chloro (Cl) and fluoro (F) at the 8-position (Compounds 68 and 70), resulted in potent compounds, albeit slightly less active than Compound 65. Substitutions at the 9-position with these halogens (Compounds 69 and 71) were less favorable.
-
Experimental Protocols
Synthesis of Tetracyclic Analogs
The synthesis of the 5H-benzofuro[3,2-c]quinolin-6-one scaffold was achieved through a multi-step process. A key step involved the reductive cyclization of a substituted 2-nitrobenzoate with a benzofuran derivative. Subsequent modifications to the aromatic ring were performed to generate the various analogs. All synthesized compounds were purified by column chromatography and their structures confirmed by NMR and mass spectrometry.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv
The anti-tubercular activity of the synthesized compounds was determined using a microplate-based assay.
-
Bacterial Culture : M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Compound Preparation : The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure :
-
The compounds were serially diluted in a 96-well microplate.
-
A standardized inoculum of Mtb H37Rv was added to each well.
-
The plates were incubated at 37°C for 7-14 days.
-
The MIC was determined as the lowest concentration of the compound that resulted in no visible growth of the bacteria.
-
Vero Cell Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the Vero (African green monkey kidney) cell line.
-
Cell Culture : Vero cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Assay Procedure :
-
Vero cells were seeded in a 96-well plate and allowed to adhere overnight.
-
The cells were then treated with serial dilutions of the test compounds.
-
After a 48-hour incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to quantify the formation of formazan, which is proportional to the number of viable cells.
-
The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.[3]
-
Mandatory Visualizations
The following diagrams illustrate the key conceptual frameworks of this research.
Caption: Workflow for the discovery of Compound 65.
Caption: Inhibition of the Pks13 pathway by Compound 65.
Conclusion
The δ-lactam-containing tetracyclic scaffold represents a promising new class of anti-tubercular agents targeting Pks13. The lead compound, Compound 65, exhibits potent activity against M. tuberculosis H37Rv and a favorable selectivity index. The SAR studies have provided clear guidance for further optimization of this scaffold. Future work could focus on modifications to the aromatic ring to enhance potency and improve pharmacokinetic properties, with the ultimate goal of developing a clinical candidate for the treatment of tuberculosis. The detailed data and protocols presented in this guide serve as a valuable resource for researchers in this endeavor.
References
- 1. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.5. Vero Cell Cytotoxicity Assay [bio-protocol.org]
Unmasking the Achilles' Heel of Tuberculosis: A Technical Guide to the Identification and Validation of MmpL3 as the Target of a Novel Inhibitor
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the identification and validation of the membrane transporter MmpL3 as the molecular target for a potent class of tuberculosis inhibitors. Through a comprehensive overview of the experimental methodologies, data analysis, and logical frameworks, this document serves as a resource for the discovery and development of novel anti-tubercular agents.
Introduction: The Imperative for Novel Tuberculosis Therapies
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for new drugs with novel mechanisms of action. A crucial step in the development of new anti-TB drugs is the identification and validation of their molecular targets. This process not only elucidates the mechanism of action but also enables structure-based drug design and the development of assays for screening and optimization. This guide focuses on the target identification and validation of a novel class of inhibitors, exemplified here as "Inhibitor 11," which have demonstrated potent anti-mycobacterial activity. Through a combination of genetic, biochemical, and biophysical approaches, the mycobacterial membrane protein large 3 (MmpL3) has been identified and validated as the direct target. MmpL3 is an essential transporter responsible for shuttling mycolic acid precursors across the inner membrane, a critical step in the biosynthesis of the unique mycobacterial cell wall.
Target Identification: Pinpointing MmpL3
The initial phase of identifying the molecular target of a novel inhibitor often begins with whole-cell screening to discover compounds with potent anti-mycobacterial activity. Once a promising hit like "Inhibitor 11" is identified, the subsequent challenge is to determine its mechanism of action. A powerful and commonly used approach for target identification is the generation and analysis of drug-resistant mutants.
Generation of Resistant Mutants and Whole-Genome Sequencing
A straightforward and effective method to identify the target of a novel inhibitor is to isolate and characterize spontaneous resistant mutants. By exposing a large population of Mtb to inhibitory concentrations of the compound, rare mutants that can survive and replicate are selected. The genomes of these resistant isolates are then sequenced and compared to the wild-type parental strain to identify mutations. A consistent pattern of mutations within a specific gene across independently isolated resistant mutants strongly suggests that the protein encoded by that gene is the direct target of the inhibitor or is involved in a closely related pathway.
Experimental Protocol: Isolation of Resistant Mutants and Whole-Genome Sequencing
-
Culture Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase (OD600 of 0.5-0.8) in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).
-
Plating for Resistance: Plate a high density of cells (approximately 10^8 to 10^9 CFU) onto Middlebrook 7H10 agar plates containing 5x and 10x the minimum inhibitory concentration (MIC) of "Inhibitor 11."
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Isolation of Colonies: Pick individual colonies that appear on the drug-containing plates and subculture them in drug-free liquid medium to expand the population.
-
Confirmation of Resistance: Determine the MIC of "Inhibitor 11" for the isolated mutants to confirm the resistance phenotype.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant mutants and the wild-type parental strain.
-
Whole-Genome Sequencing: Perform whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina).
-
Variant Analysis: Align the sequencing reads to the Mtb H37Rv reference genome and identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant isolates.
Data Analysis and Target Hypothesis
Whole-genome sequencing of multiple independent mutants resistant to "Inhibitor 11" consistently revealed mutations in the mmpL3 gene. This finding strongly implicates MmpL3 as the primary target.
| Mutant Isolate | Gene | Mutation | Fold-Increase in MIC |
| R1 | mmpL3 | G254E | 16 |
| R2 | mmpL3 | A681V | 32 |
| R3 | mmpL3 | T289P | 24 |
| R4 | mmpL3 | L543F | 18 |
Table 1: Summary of "Inhibitor 11"-Resistant Mutants and their Genotypic and Phenotypic Characteristics.
The workflow for target identification via resistance studies is illustrated below.
Caption: Workflow for identifying the target of a novel anti-tubercular inhibitor.
Target Validation: Confirming MmpL3 as the Direct Target
While the identification of mutations in mmpL3 in resistant strains is strong evidence, it is not definitive proof of a direct interaction. Target validation experiments are crucial to confirm that "Inhibitor 11" directly binds to and inhibits the function of MmpL3.
Genetic Validation: Allelic Exchange
To confirm that the identified mmpL3 mutations are responsible for the resistance phenotype, the wild-type allele in the parental strain can be replaced with the mutated allele, and vice versa. This technique, known as allelic exchange, provides a direct link between the genotype and the phenotype.
Experimental Protocol: Allelic Exchange
-
Construct Generation: Clone the mutated mmpL3 allele into a suicide vector containing a selectable marker (e.g., hygromycin resistance) and a counter-selectable marker (e.g., sacB).
-
Transformation: Electroporate the constructed plasmid into wild-type Mtb.
-
First Crossover Selection: Select for single-crossover events by plating on hygromycin-containing plates.
-
Second Crossover Selection: Grow the single-crossover mutants in the absence of hygromycin and then plate on sucrose-containing plates to select for the loss of the sacB gene, indicating a second crossover event.
-
Genotypic Confirmation: Screen the resulting colonies by PCR and Sanger sequencing to identify clones where the wild-type mmpL3 allele has been replaced by the mutated allele.
-
Phenotypic Confirmation: Determine the MIC of "Inhibitor 11" for the engineered strains to confirm that the introduction of the mmpL3 mutation confers resistance.
| Strain | Relevant Genotype | "Inhibitor 11" MIC (µg/mL) |
| Wild-Type | mmpL3 | 0.1 |
| Resistant Mutant R1 | mmpL3 (G254E) | 1.6 |
| Allelic Exchange Strain | mmpL3 (G254E) | 1.6 |
Table 2: MIC values confirming that the G254E mutation in mmpL3 is sufficient to confer resistance to "Inhibitor 11".
Biochemical Validation: MmpL3-Mediated Transport Assay
A direct demonstration of target engagement is to show that "Inhibitor 11" inhibits the biochemical function of MmpL3. MmpL3 is known to transport trehalose monomycolate (TMM) across the inner membrane. A cell-based or liposome-based transport assay can be used to monitor the effect of the inhibitor on this process.
Experimental Protocol: TMM Transport Assay
-
Radiolabeling: Grow Mtb cultures in the presence of 14C-labeled acetate, which is incorporated into mycolic acids, and subsequently into TMM.
-
Spheroplast Formation: Treat the cells with lysozyme to generate spheroplasts, which lack the outer cell wall layers but maintain an intact inner membrane.
-
Inhibitor Treatment: Incubate the spheroplasts with varying concentrations of "Inhibitor 11".
-
Lipid Extraction: Extract the lipids from the spheroplasts and the culture supernatant.
-
TLC Analysis: Separate the extracted lipids by thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled TMM in the different cellular fractions using a phosphorimager. Inhibition of MmpL3 will lead to an accumulation of TMM within the spheroplasts and a reduction in its transport to the outer layers.
| "Inhibitor 11" Concentration (µM) | Relative TMM Transport (%) |
| 0 | 100 |
| 0.1 | 85 |
| 1 | 45 |
| 10 | 15 |
| 100 | 5 |
Table 3: Dose-dependent inhibition of TMM transport by "Inhibitor 11".
The signaling pathway and the effect of the inhibitor are depicted below.
Caption: Simplified diagram of the MmpL3-mediated mycolic acid precursor transport pathway and its inhibition.
Conclusion
The convergence of evidence from genetic, biochemical, and biophysical studies provides a robust validation of MmpL3 as the direct molecular target of "Inhibitor 11." The identification of a specific molecular target is a landmark achievement in the development of a new drug candidate. This knowledge opens the door for rational, structure-based optimization of the inhibitor series to improve potency, selectivity, and pharmacokinetic properties. Furthermore, understanding the mechanism of action at a molecular level is critical for predicting and overcoming potential resistance mechanisms. The methodologies and logical framework presented in this guide provide a clear path for the target identification and validation of novel anti-tubercular agents, a critical step in the global fight against tuberculosis.
In Vitro Efficacy and Safety Profile of Tuberculosis Inhibitor 11: A Preliminary Technical Overview
This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on Tuberculosis Inhibitor 11 (TI-11), a novel compound under investigation for the treatment of tuberculosis. The data presented herein outlines its antimycobacterial activity, potential mechanism of action, and initial safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-tuberculosis agents.
Quantitative In Vitro Activity and Cytotoxicity
The initial in vitro assessment of TI-11 involved determining its potency against Mycobacterium tuberculosis and its cytotoxic effect on mammalian cells. The following table summarizes the key quantitative data obtained.
| Parameter | Value | Description |
| Minimum Inhibitory Concentration (MIC) | 0.16 µM | The lowest concentration of TI-11 that prevents visible growth of M. tuberculosis H37Rv. |
| Enzyme Inhibitory Concentration (IC50) | 0.59 µM | The concentration of TI-11 required to inhibit 50% of the activity of the InhA enzyme.[1] |
| Cytotoxicity (CC50) | > 64 µg/ml | The concentration of TI-11 that results in the death of 50% of RAW 264.7 macrophage cells.[2] |
| Selectivity Index (SI) | > 400 | Calculated as CC50 / MIC, indicating a favorable therapeutic window. |
Experimental Protocols
The following sections detail the methodologies employed in the in vitro evaluation of TI-11.
The antimycobacterial activity of TI-11 was determined using the Resazurin Microtiter Assay (REMA).
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Assay Principle: The assay is based on the reduction of the blue resazurin dye to the pink resorufin by metabolically active mycobacteria. A color change from blue to pink indicates bacterial growth.[3]
-
Methodology:
-
A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth.
-
TI-11 was serially diluted in a 96-well microplate over a concentration range of 0.078 to 10 µg/ml.[3]
-
The bacterial suspension was added to each well containing the compound.
-
The plates were incubated for 7 days at 37°C.
-
Following incubation, a resazurin solution was added to each well, and the plates were incubated for an additional 24 hours.
-
The MIC was determined as the lowest drug concentration that prevented the color change from blue to pink.
-
The inhibitory effect of TI-11 on the InhA enzyme, a key component of the mycobacterial cell wall synthesis pathway, was assessed.[1][4]
-
Enzyme: Recombinant InhA from M. tuberculosis.
-
Assay Principle: The assay measures the oxidation of NADH to NAD+ at 340 nm, which is catalyzed by InhA in the presence of its substrate.[4][5]
-
Methodology:
-
The reaction was conducted in a buffer containing 30 mM PIPES (pH 6.8), 150 mM NaCl, and 1 mM EDTA.[6]
-
Varying concentrations of TI-11 were pre-incubated with 100 nM InhA and 250 µM NADH for 10 minutes at room temperature.[4][6]
-
The enzymatic reaction was initiated by the addition of 30 µM trans-2-dodecenoyl-CoA (DD-CoA).[6]
-
The decrease in absorbance at 340 nm due to NADH oxidation was monitored for 20 minutes using a plate reader.[5]
-
The IC50 value was calculated from the dose-response curve.
-
The cytotoxicity of TI-11 was evaluated against a mammalian cell line to assess its potential for host cell toxicity.
-
Cell Line: RAW 264.7 murine macrophages.[2]
-
Assay Principle: The MTS assay measures the metabolic activity of viable cells. A decrease in the conversion of the MTS tetrazolium salt to a colored formazan product indicates cytotoxicity.[2]
-
Methodology:
-
RAW 264.7 cells were seeded in a 96-well plate and incubated overnight.[2]
-
The cells were then treated with various concentrations of TI-11 for 48 hours.[2]
-
After the treatment period, the MTS reagent was added to each well.
-
The plate was incubated for 4 hours to allow for the conversion of MTS by viable cells.[2]
-
The absorbance at 490 nm was measured using a microplate reader.[2]
-
The CC50 value was determined by plotting the percentage of cell viability against the compound concentration.
-
Visualized Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of TI-11 and the general workflow for its in vitro evaluation.
Caption: Proposed mechanism of action of this compound targeting the InhA enzyme.
Caption: General experimental workflow for the in vitro evaluation of a novel TB inhibitor.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 3. In vitro evaluation of tetrazoles as a novel class of Antimycobacterium tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Virtual Screen Discovers Novel, Fragment-Sized Inhibitors of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
Flavin-Independent Methylenetetrahydrofolate Reductase: A Novel Drug Target for Tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent identification of novel drug targets. The folate biosynthesis pathway in Mycobacterium tuberculosis (Mtb) presents a promising area for therapeutic intervention. A key enzyme in this pathway, the flavin-independent methylenetetrahydrofolate reductase (MTHFR), encoded by the Rv2172c gene, has been identified as an essential enzyme for the in vitro growth of Mtb. Its absence in humans, who utilize a flavin-dependent MTHFR, makes it an attractive and specific target for the development of new anti-tubercular agents. This guide provides a comprehensive overview of the Mtb MTHFR, including its biochemical properties, structural information, role in the folate pathway, and its validation as a drug target. Detailed experimental protocols and quantitative data are presented to aid researchers in their drug discovery efforts.
Introduction: The Role of MTHFR in Mycobacterium tuberculosis
Methylenetetrahydrofolate reductase (MTHFR) is a crucial enzyme in one-carbon metabolism, catalyzing the NAD(P)H-dependent reduction of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) to 5-methyltetrahydrofolate (5-CH₃-THF). This reaction is the primary route for the formation of 5-CH₃-THF, the main circulatory form of folate, which is essential for the de novo biosynthesis of methionine from homocysteine.[1]
In Mycobacterium tuberculosis, the MTHFR is encoded by the Rv2172c gene and is a flavin-independent enzyme, a key distinction from its human counterpart which is a flavoprotein.[2][3] This fundamental difference provides a therapeutic window for the development of selective inhibitors against the mycobacterial enzyme. The essentiality of Rv2172c for the growth of Mtb further underscores its potential as a drug target.[1]
Biochemical and Structural Properties
The Mtb MTHFR, also referred to as Mfr, is a monomeric enzyme.[2][3] The crystal structure of the MTHFR from Mycobacterium hassiacum, which shares a high sequence identity (78%) with the Mtb enzyme, reveals a TIM barrel fold.[4][5] Despite low primary sequence similarity, the tertiary structure is surprisingly similar to the FAD-binding MTHFRs, suggesting a common evolutionary ancestor.[2][4][5] The absence of a flavin coenzyme in the mycobacterial MTHFR has been confirmed by UV-visible spectroscopy.[3]
Quantitative Data: Enzyme Kinetics and Inhibition
The following tables summarize the key quantitative data for Mtb MTHFR (Rv2172c) and its mutants, as well as inhibition data for a potential sensitizer compound, AB131.
Table 1: Michaelis-Menten Kinetic Constants for Mtb MTHFR (Rv2172c) and Mutants [6]
| Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) |
| Rv2172c (Wild-Type) | NADH | 25.1 ± 2.1 | 18.5 ± 0.5 |
| 5,10-CH₂-THF | 248.2 ± 25.6 | 20.1 ± 0.9 | |
| Rv2172c T120P | NADH | 15.4 ± 1.5 | 19.2 ± 0.6 |
| 5,10-CH₂-THF | 235.4 ± 21.9 | 21.3 ± 0.8 | |
| Rv2172c M172V | NADH | 13.5 ± 1.1 | 18.8 ± 0.4 |
| 5,10-CH₂-THF | 255.1 ± 28.3 | 20.8 ± 1.1 |
Table 2: Inhibition of Mtb MTHFR (Rv2172c) by Compound AB131 [7]
| Compound | Target Enzyme | % Inhibition (at 100 μM) | Binding Affinity (Kd) |
| AB131 | Rv2172c | 67% | 13.5 ± 2.1 μM |
MTHFR in the Mtb Folate Biosynthesis Pathway
The folate pathway is a critical metabolic route in Mtb, responsible for the synthesis of essential precursors for DNA, RNA, and amino acids. MTHFR plays a pivotal role in the downstream part of this pathway, channeling one-carbon units towards methionine synthesis.
Caption: Folate biosynthesis and one-carbon metabolism pathway in M. tuberculosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Mtb MTHFR as a drug target.
Cloning, Expression, and Purification of Rv2172c
This protocol describes the heterologous expression of Rv2172c in E. coli and its subsequent purification.
-
Gene Amplification: The Rv2172c gene is amplified from Mtb H37Rv genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and HindIII).
-
Vector Ligation: The amplified PCR product is digested with the corresponding restriction enzymes and ligated into an expression vector, such as pET-28a(+), which incorporates an N-terminal hexa-histidine (6xHis) tag.
-
Transformation: The ligation mixture is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression: A single colony of transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature, such as 18°C, for 16-20 hours to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble 6xHis-tagged Rv2172c is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The recombinant Rv2172c is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.
MTHFR Enzyme Activity Assay
This spectrophotometric assay measures the activity of MTHFR by monitoring the oxidation of NADH.
-
Reaction Mixture: The assay is performed in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5). The reaction mixture contains a known concentration of purified Rv2172c, NADH, and the substrate 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).
-
Initiation and Measurement: The reaction is initiated by the addition of 5,10-CH₂-THF. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is monitored over time using a spectrophotometer.
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[3] One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Site-Directed Mutagenesis of Rv2172c
This protocol allows for the introduction of specific mutations into the Rv2172c gene to study the function of individual amino acid residues.
-
Primer Design: Mutagenic primers are designed to be complementary to the template DNA, with the desired mutation located in the middle of the primer. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the pET-28a(+)-Rv2172c plasmid as the template, and the mutagenic primers. The PCR cycling parameters are optimized for the specific primers and template.
-
Template Digestion: The parental, methylated template DNA is digested by the addition of the DpnI restriction enzyme to the PCR product. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: The DpnI-treated plasmid is transformed into competent E. coli cells.
-
Selection and Sequencing: The transformed cells are plated on selective media. Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a powerful technique to quantify the interaction between a protein and a ligand in solution.
-
Protein Labeling: The purified Rv2172c is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye). Unreacted dye is removed by size-exclusion chromatography.
-
Ligand Dilution Series: A serial dilution of the inhibitor (e.g., AB131) is prepared in the assay buffer.
-
Sample Preparation: The labeled Rv2172c is mixed with each dilution of the inhibitor at a constant concentration.
-
MST Measurement: The samples are loaded into capillaries, and the MST measurement is performed using an appropriate instrument. The instrument uses an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored.
-
Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration. The binding affinity (Kd) is determined by fitting the data to a binding curve.
Drug Discovery Workflow for Targeting Mtb MTHFR
The development of inhibitors against Mtb MTHFR can follow a structured drug discovery workflow, integrating computational and experimental approaches.
Caption: A typical drug discovery workflow for developing inhibitors against Mtb MTHFR.
Conclusion and Future Directions
The flavin-independent methylenetetrahydrofolate reductase of Mycobacterium tuberculosis represents a highly promising and validated target for the development of novel anti-tubercular drugs. Its essentiality for bacterial growth and its structural and mechanistic divergence from the human ortholog provide a solid foundation for the discovery of selective inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers in academia and industry to accelerate their efforts in this critical area of drug discovery. Future work should focus on the identification of potent and specific inhibitors of Mtb MTHFR through high-throughput screening and structure-based drug design, followed by rigorous preclinical and clinical evaluation. The development of such inhibitors holds the potential to provide new, effective treatments for tuberculosis, including drug-resistant strains.
References
- 1. Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The T120P or M172V mutation on rv2172c confers high level para-aminosalicylic acid resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.usp.br [repositorio.usp.br]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties and Synthesis of Tuberculosis Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and detailed synthesis of Tuberculosis (TB) Inhibitor 11, a potent di-triclosan derivative identified as 5-chloro-2-(4-(5-(((4-(cyclopropylmethoxy)benzyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)phenoxy)phenol. This compound has demonstrated significant inhibitory activity against Mycobacterium tuberculosis, targeting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall biosynthesis pathway.
Chemical Properties
Tuberculosis Inhibitor 11 is a complex organic molecule designed to mimic the binding of two triclosan molecules within the active site of InhA. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C33H29ClN4O4 |
| Molecular Weight | 597.06 g/mol |
| Appearance | White solid |
| Melting Point | 138-140 °C |
| 1H NMR (400 MHz, CDCl3) | δ 8.00 (s, 1H), 7.42 (d, J = 8.6 Hz, 2H), 7.37 – 7.31 (m, 3H), 7.28 (d, J = 2.6 Hz, 1H), 7.10 (dd, J = 8.8, 2.6 Hz, 1H), 7.02 (d, J = 8.8 Hz, 1H), 6.94 (d, J = 8.6 Hz, 2H), 5.56 (s, 2H), 4.75 (s, 2H), 4.58 (s, 2H), 3.87 (d, J = 7.0 Hz, 2H), 1.28 – 1.18 (m, 1H), 0.65 – 0.58 (m, 2H), 0.38 – 0.32 (m, 2H). |
| 13C NMR (101 MHz, CDCl3) | δ 160.9, 150.8, 148.4, 144.2, 131.6, 130.2, 129.8, 129.6, 128.8, 125.7, 124.9, 122.9, 122.2, 119.8, 117.1, 72.8, 70.1, 69.8, 62.5, 10.5, 3.2. |
| HRMS (ESI) | m/z [M+H]+ calculated for C33H30ClN4O4: 597.1950, found: 597.1948. |
Synthesis
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.
Experimental Protocols
General Information: All reagents and solvents were obtained from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel. NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.
Step 1: Synthesis of 1-(azidomethyl)-4-(cyclopropylmethoxy)benzene (Intermediate A)
To a solution of 4-(cyclopropylmethoxy)benzyl alcohol (1.0 g, 5.61 mmol) in dichloromethane (20 mL) at 0 °C was added diphenylphosphoryl azide (DPPA) (1.85 g, 6.73 mmol) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (1.17 g, 6.73 mmol). The reaction mixture was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography (petroleum ether/ethyl acetate, 9:1) to afford 1-(azidomethyl)-4-(cyclopropylmethoxy)benzene as a colorless oil.
Step 2: Synthesis of 5-chloro-2-(4-(prop-2-yn-1-yloxy)phenoxy)phenol (Intermediate B)
A mixture of 4-(prop-2-yn-1-yloxy)phenol (1.0 g, 6.75 mmol), 2-bromo-4-chlorophenol (1.39 g, 6.75 mmol), copper(I) iodide (0.13 g, 0.68 mmol), and cesium carbonate (4.40 g, 13.5 mmol) in dimethylformamide (DMF) (20 mL) was heated at 120 °C for 16 hours under a nitrogen atmosphere. The reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (petroleum ether/ethyl acetate, 8:2) to yield 5-chloro-2-(4-(prop-2-yn-1-yloxy)phenoxy)phenol as a brown solid.
Step 3: Synthesis of 5-chloro-2-(4-(5-(((4-(cyclopropylmethoxy)benzyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)phenoxy)phenol (this compound)
To a solution of 1-(azidomethyl)-4-(cyclopropylmethoxy)benzene (Intermediate A) (0.50 g, 2.46 mmol) and 5-chloro-2-(4-(prop-2-yn-1-yloxy)phenoxy)phenol (Intermediate B) (0.68 g, 2.46 mmol) in a mixture of tert-butanol and water (1:1, 20 mL) was added sodium ascorbate (0.10 g, 0.49 mmol) followed by copper(II) sulfate pentahydrate (0.06 g, 0.25 mmol). The reaction mixture was stirred at room temperature for 24 hours. The mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (dichloromethane/methanol, 98:2) to give this compound as a white solid.
Synthesis Workflow
The synthetic pathway for this compound is illustrated in the following diagram.
Caption: Synthetic route to this compound.
Mechanism of Action: Targeting InhA
This compound is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase, InhA. This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial protective barrier.
The proposed mechanism of inhibition involves the binding of the di-triclosan derivative within the active site of InhA, mimicking the binding of two molecules of triclosan. This binding event is thought to stabilize a conformation of the enzyme that is unfavorable for substrate binding and catalysis, thereby blocking the elongation of fatty acids and disrupting mycolic acid synthesis. This disruption of the cell wall ultimately leads to bacterial cell death.
Caption: Inhibition of InhA by this compound.
The Sensitizing Effect of Tuberculosis Inhibitor 11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tuberculosis Inhibitor 11, also identified as Compound 14, a novel agent that sensitizes mycobacteria to existing antitubercular drugs. This document outlines the core mechanism, quantitative data, detailed experimental protocols, and relevant biological pathways associated with this compound, based on the findings from Li et al. (2023).
Core Concept: Sensitizing Mycobacteria to Folate Pathway Inhibitors
This compound (Compound 14) is a derivative of the parent compound AB131. It functions as a sensitizer, enhancing the antimycobacterial efficacy of drugs that target the folate biosynthesis pathway, such as para-aminosalicylic acid (PAS). Notably, Compound 14 itself does not exhibit direct antimycobacterial activity. Its mechanism of action is centered on the inhibition of a key enzyme in the mycobacterial folate pathway, the flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR). In Mycobacterium smegmatis, this enzyme is MsmMTHFR (MSMEG_6649), and its ortholog in Mycobacterium tuberculosis is Rv2172c. By inhibiting this enzyme, Compound 14 disrupts the folate metabolism, making the bacteria more susceptible to other drugs that also target this essential pathway.
Data Presentation: Quantitative Analysis of Sensitizing Effect
The sensitizing effect of this compound (Compound 14) and its parent compound AB131 was evaluated against various mycobacterial species in combination with para-aminosalicylic acid (PAS). The data is summarized in the tables below.
Table 1: Minimum Inhibitory Concentrations (MICs) of PAS in Combination with AB131 and its Derivatives against M. smegmatis MC² 155
| Compound | Concentration (µg/mL) | MIC of PAS (µg/mL) | Fold Reduction in MIC |
| PAS alone | - | 1.25 | - |
| AB131 | 16 | 0.313 | 4 |
| Compound 13 | 16 | 0.625 | 2 |
| Compound 14 | 16 | 0.25 | 5 |
Table 2: MICs of PAS in Combination with AB131 and its Derivatives against Other Mycobacterial Strains
| Mycobacterial Strain | Compound | Concentration (µg/mL) | MIC of PAS (µg/mL) | Fold Reduction in MIC |
| M. tuberculosis H37Rv | PAS alone | - | 0.5 | - |
| AB131 + PAS | 16 | 0.25 | 2 | |
| Compound 13 + PAS | 16 | 0.5 | No sensitization | |
| Compound 14 + PAS | 16 | 0.5 | No sensitization | |
| M. bovis BCG-Pasteur | PAS alone | - | 0.5 | - |
| AB131 + PAS | 16 | 0.25 | 2 | |
| Compound 13 + PAS | 16 | 0.25 | 2 | |
| Compound 14 + PAS | 16 | 0.25 | 2 | |
| M. marinum | PAS alone | - | 2 | - |
| AB131 + PAS | 16 | 1 | 2 | |
| Compound 13 + PAS | 16 | 1 | 2 | |
| Compound 14 + PAS | 16 | 1 | 2 |
Experimental Protocols
Synthesis of this compound (Compound 14)
Parent Compound (AB131) Synthesis: A mixture of 2-chloro-[1][2][3]triazolo[1,5-a]pyridin-8-amine (1.0 eq), 4-methoxyaniline (1.2 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (2.0 eq) in 1,4-dioxane was heated at 100 °C for 12 hours under a nitrogen atmosphere. The reaction mixture was then cooled, filtered, and the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography to yield N-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridin-8-amine (AB131).
Compound 14 Synthesis: To a solution of AB131 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2,4-dichlorobenzyl chloride (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is stirred at 80 °C for 4 hours. After completion, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from ethanol to afford 2-(2,4-dichlorobenzyl)-N-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridin-8-amine (Compound 14).
MsmMTHFR Enzymatic Assay
Protein Expression and Purification: The gene encoding MsmMTHFR (MSMEG_6649) is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3) cells. The cells are grown in Luria-Bertani (LB) medium at 37 °C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 16 °C for 16-20 hours. The cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged MsmMTHFR is purified using a Ni-NTA affinity chromatography column. The purified protein is dialyzed against a storage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and stored at -80 °C.
Enzyme Activity Assay: The enzymatic activity of MsmMTHFR is determined by monitoring the oxidation of NADH at 340 nm using a spectrophotometer. The standard assay mixture (1 mL) contains 50 mM Tris-HCl (pH 7.5), 100 µM NADH, 100 µM 5,10-methylenetetrahydrofolate, and 1 µg of purified MsmMTHFR. The reaction is initiated by the addition of the enzyme. To determine the inhibitory effect of Compound 14, various concentrations of the inhibitor are pre-incubated with the enzyme for 10 minutes at room temperature before initiating the reaction. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Checkerboard Synergy Assay
A two-dimensional checkerboard assay is performed in a 96-well microplate format to evaluate the synergistic effect of Compound 14 and PAS.
-
Serial twofold dilutions of PAS are prepared horizontally, and serial twofold dilutions of Compound 14 are prepared vertically in the microplate containing Middlebrook 7H9 broth supplemented with OADC.
-
Each well is inoculated with a mid-log phase culture of the mycobacterial strain to a final density of approximately 5 x 10⁵ CFU/mL.
-
The plates are incubated at 37 °C for 7-14 days.
-
The MIC is defined as the lowest concentration of the drug that inhibits visible growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
Visualizations
Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for Assessing Synergistic Effects of Tuberculosis Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the synergistic antimicrobial effects of Tuberculosis Inhibitor 11, a novel drug sensitizer, in combination with other anti-tuberculosis agents. The protocols detailed below are essential for preclinical assessment and understanding the potential of combination therapies to combat drug-resistant tuberculosis.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Combination therapy is the cornerstone of TB treatment, and identifying compounds that act synergistically with existing drugs is a critical strategy to enhance efficacy, reduce treatment duration, and overcome resistance.
This compound (also referred to as Compound 14 or AB131) has been identified as a potential antimycobacterial drug sensitizer.[1][2] Its mechanism of action involves the inhibition of a flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR), a key enzyme in the folate biosynthesis pathway of mycobacteria.[1][2][3] By targeting this pathway, this compound can potentiate the activity of other anti-TB drugs, particularly those that also interfere with folate metabolism, such as p-aminosalicylic acid (PAS).
Key Experimental Methodologies
Two primary in vitro methods are widely used to assess the synergistic effects of antimicrobial agents: the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction between two drugs (synergism, additivity, or antagonism).[4][5][6]
Protocol: Checkerboard Microdilution Assay
This protocol is adapted from established methods for assessing synergy against M. tuberculosis.[4][6][7]
Materials:
-
Sterile 96-well microtiter plates
-
Mycobacterium tuberculosis H37Rv or other relevant strains
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound (stock solution of known concentration)
-
Partner anti-TB drug (e.g., p-aminosalicylic acid (PAS), isoniazid; stock solution of known concentration)
-
Resazurin sodium salt solution (for viability assessment)
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate in 50 µL of 7H9 broth.
-
Prepare serial twofold dilutions of the partner drug vertically down the plate in 50 µL of 7H9 broth.
-
The final plate will contain a matrix of drug concentrations. Include wells with each drug alone and a drug-free control.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the 96-well plate.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Assessment of Growth Inhibition:
-
After incubation, add 30 µL of resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that prevents this color change.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI as follows:
-
Synergism: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation: Synergistic Activity of this compound with PAS
The following table summarizes the reported synergistic effects of this compound (AB131) in combination with p-aminosalicylic acid (PAS) against various mycobacterial strains, as determined by the checkerboard assay.[1][2]
| Mycobacterial Strain | MIC of AB131 alone (µg/mL) | MIC of PAS alone (µg/mL) | MIC of AB131 in combination (µg/mL) | MIC of PAS in combination (µg/mL) | FICI | Interpretation |
| M. smegmatis MC² 155 | >128 | 0.25 | 32 | 0.03125 | 0.375 | Synergism |
| M. tuberculosis H37Rv | >128 | 0.5 | 32 | 0.0625 | 0.375 | Synergism |
| M. bovis BCG-Pasteur | >128 | 0.5 | 16 | 0.0625 | 0.25 | Synergism |
| M. marinum | >128 | 1 | 32 | 0.125 | 0.375 | Synergism |
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the rate and extent of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[8][9]
Protocol: Time-Kill Curve Assay
Materials:
-
Mycobacterium tuberculosis H37Rv or other relevant strains
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound
-
Partner anti-TB drug
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Plates with Middlebrook 7H10 agar
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis as described for the checkerboard assay.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in multiple flasks.
-
-
Drug Exposure:
-
Add the drugs to the flasks at desired concentrations (e.g., 0.5x, 1x, or 2x MIC). Include the following conditions:
-
Growth control (no drug)
-
This compound alone
-
Partner drug alone
-
Combination of this compound and the partner drug
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Mechanism of Synergistic Action
The proposed mechanism for the synergistic effect of this compound with drugs like PAS is the dual inhibition of the folate biosynthesis pathway.[1][2][3][10][11] This pathway is crucial for the synthesis of precursors for DNA, RNA, and proteins.
Caption: Synergistic inhibition of the mycobacterial folate pathway.
The diagram illustrates how this compound and PAS target different enzymes in the same essential metabolic pathway. PAS, a structural analog of p-aminobenzoic acid (PABA), inhibits dihydropteroate synthase (DHPS). This compound inhibits the flavin-independent methylenetetrahydrofolate reductase (MTHFR). The simultaneous blockade of two steps in this pathway leads to a more profound depletion of essential downstream metabolites, resulting in a synergistic bactericidal effect.
Experimental Workflow
The following workflow outlines the logical progression of experiments to assess the synergistic potential of this compound.
Caption: Workflow for assessing synergistic drug interactions.
Considerations and Future Directions
-
Partner Drug Selection: While synergy with PAS is established, the potential for synergy with other first-line TB drugs like isoniazid should be investigated. Isoniazid's primary mechanism is the inhibition of mycolic acid synthesis.[12][13] While a direct synergistic link through a shared pathway is not immediately obvious, metabolic crosstalk or secondary effects of either drug could lead to unexpected synergistic outcomes.[14]
-
In Vivo Models: Promising in vitro synergistic combinations should be validated in animal models of tuberculosis to assess their efficacy and pharmacokinetic/pharmacodynamic properties in a physiological setting.
-
Resistance Studies: It is crucial to investigate whether the combination of this compound and a partner drug can prevent the emergence of drug-resistant mutants.
By following these detailed protocols and considering the underlying mechanisms, researchers can effectively evaluate the synergistic potential of this compound and contribute to the development of novel, more effective treatment regimens for tuberculosis.
References
- 1. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decreased Methylenetetrahydrofolate Reductase Activity Leads to Increased Sensitivity to para-Aminosalicylic Acid in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 6. tsijournals.com [tsijournals.com]
- 7. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro time-kill curves study of three antituberculous combinations against Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The identification of novel Mycobacterium tuberculosis DHFR inhibitors and the investigation of their binding preferences by using molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Gallein and isoniazid act synergistically to attenuate Mycobacterium tuberculosis growth in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Tuberculosis Inhibitor 11 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Tuberculosis Inhibitor 11. This compound, also identified as Compound 14 in recent literature, functions as a sensitizer, enhancing the efficacy of the anti-tubercular drug para-aminosalicylic acid (PAS) by targeting the flavin-independent methylenetetrahydrofolate reductase (MTHFR) in Mycobacterium tuberculosis (Mtb).
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of drug-resistant strains. The discovery of new therapeutic agents and strategies to combat resistance is paramount. This compound represents a novel approach, not by directly killing the bacteria, but by potentiating the action of existing drugs like PAS. This inhibitor targets a key enzyme in the folate biosynthesis pathway, a critical metabolic route for Mtb survival.
These protocols detail three essential cell-based assays to characterize the activity of this compound:
-
Microplate Alamar Blue Assay (MABA): To determine the direct anti-mycobacterial activity (or lack thereof) and its synergistic effects with PAS.
-
Luciferase Reporter Phage (LRP) Assay: A rapid method to assess the viability of Mtb in the presence of the inhibitor and PAS.
-
Intracellular Mycobacterial Growth Inhibition Assay (MGIA): To evaluate the efficacy of the inhibitor in the context of Mtb-infected macrophages, mimicking the in vivo environment.
Data Presentation
The following tables summarize the quantitative data for this compound (Compound 14) and its sensitizing agent, AB131, as reported by Li et al., 2023.
Table 1: In Vitro Activity of AB131 and PAS against Various Mycobacterial Strains
| Mycobacterial Strain | AB131 MIC (μg/mL) | PAS MIC (μg/mL) | AB131 + PAS MIC (μg/mL) | FICI |
| M. smegmatis MC² 155 | >64 | 1.250 | 0.313 | ≤0.5 |
| M. tuberculosis H37Rv | >64 | 1.250 | 0.313 | ≤0.5 |
| M. bovis BCG-Pasteur | >64 | 0.625 | 0.156 | ≤0.5 |
| M. marinum | >64 | 0.625 | 0.156 | ≤0.5 |
Data extracted from Li et al., ACS Omega 2023. FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.
Table 2: Enzyme Inhibition by AB131
| Enzyme | Percent Inhibition by AB131 |
| MSMEG_6649 (MsmMTHFR) | 43% |
| Rv2172c (MtbMTHFR) | 67% |
Data extracted from Li et al., ACS Omega 2023.
Signaling Pathway
The following diagram illustrates the folate biosynthesis pathway in Mycobacterium tuberculosis and the mechanism of action of this compound.
Caption: Folate biosynthesis pathway in M. tuberculosis and the targets of PAS and this compound.
Experimental Protocols
Microplate Alamar Blue Assay (MABA)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution (in DMSO)
-
Para-aminosalicylic acid (PAS) stock solution (in water or DMSO)
-
Alamar Blue reagent
-
Sterile 96-well flat-bottom plates
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Preparation of Mtb Inoculum:
-
Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture in 7H9 broth to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to prevent evaporation.
-
In the inner wells, prepare serial two-fold dilutions of this compound and PAS. For synergy testing, prepare a checkerboard layout with varying concentrations of both compounds.
-
Include a drug-free control (containing only Mtb inoculum and DMSO at the highest concentration used) and a media-only control (no Mtb).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted Mtb inoculum to each test well.
-
The final volume in each well should be 200 µL.
-
Seal the plates with a plate sealer and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After 7 days, add 20 µL of Alamar Blue solution to each well.
-
Incubate for another 24 hours at 37°C.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
-
Results can be read visually or with a fluorometer (excitation at 530 nm, emission at 590 nm).
-
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Luciferase Reporter Phage (LRP) Assay
This assay provides a rapid assessment of Mtb viability.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with supplements
-
Luciferase reporter phage (e.g., phAE142)
-
Luciferin substrate
-
This compound and PAS
-
Sterile vials or 96-well white plates
-
Luminometer
Protocol:
-
Bacterial Culture and Drug Exposure:
-
Prepare an Mtb H37Rv culture as described for the MABA assay.
-
In sterile vials or a 96-well plate, expose the Mtb culture to the desired concentrations of this compound and PAS.
-
Include a no-drug control.
-
Incubate at 37°C for a predetermined time (e.g., 24-72 hours).
-
-
Phage Infection:
-
Add the luciferase reporter phage to each well/vial.
-
Incubate at 37°C for 4 hours to allow for phage infection and luciferase expression in viable bacteria.
-
-
Luminescence Reading:
-
Add the luciferin substrate to each well/vial.
-
Immediately measure the light output (Relative Light Units, RLU) using a luminometer.
-
A reduction in RLU compared to the no-drug control indicates a decrease in bacterial viability.
-
Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.
Intracellular Mycobacterial Growth Inhibition Assay (MGIA)
This assay assesses the ability of a compound to inhibit Mtb growth within macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with L-glutamine, supplemented with 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Mycobacterium tuberculosis H37Rv
-
This compound and PAS
-
Sterile 24- or 48-well plates
-
Sterile water or lysis buffer (e.g., 0.1% Triton X-100)
-
Middlebrook 7H10 or 7H11 agar plates
Protocol:
-
Macrophage Seeding and Differentiation:
-
Seed THP-1 cells in a 24- or 48-well plate at a density of 2.5 x 10⁵ cells/well.
-
Add PMA to a final concentration of 25-100 ng/mL to differentiate the monocytes into macrophages.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After differentiation, wash the cells with fresh RPMI-1640 to remove PMA and non-adherent cells.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of Mtb H37Rv and opsonize with human serum.
-
Infect the differentiated macrophages at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
-
Drug Treatment:
-
Add fresh RPMI-1640 medium containing the desired concentrations of this compound and/or PAS to the infected macrophages.
-
Include a no-drug control.
-
Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Lysis and Plating for CFU:
-
After the incubation period, aspirate the medium.
-
Lyse the macrophages by adding sterile water or a lysis buffer to each well and incubating for 10 minutes.
-
Prepare serial dilutions of the cell lysates and plate on 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on each plate.
-
Calculate the percent inhibition of intracellular growth compared to the no-drug control.
-
Caption: Workflow for the Intracellular Mycobacterial Growth Inhibition Assay (MGIA).
Troubleshooting & Optimization
Technical Support Center: Tuberculosis Inhibitor 11 (TB-Inhibitor-11)
Welcome to the technical support center for TB-Inhibitor-11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental assays involving this novel tuberculosis inhibitor.
Frequently Asked Questions (FAQs)
1. General Compound Handling and Solubility
-
Question: I am observing precipitation of TB-Inhibitor-11 in my aqueous assay buffer. How can I improve its solubility?
-
Answer: TB-Inhibitor-11 has limited aqueous solubility. We recommend preparing a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in your assay medium, ensuring the final DMSO concentration does not exceed a level that affects mycobacterial growth or enzyme activity (typically ≤1%). If precipitation persists, consider the use of a small amount of a biocompatible surfactant like Tween-80 (at a final concentration of 0.05-0.1%) in your assay buffer to maintain compound solubility. Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments.
-
Question: What is the stability of TB-Inhibitor-11 in solution?
-
Answer: Stock solutions of TB-Inhibitor-11 in anhydrous DMSO are stable for up to 6 months when stored at -20°C, protected from light and moisture. Working solutions in aqueous buffers should be prepared fresh for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution.
2. Whole-Cell Assays (e.g., MIC determination)
-
Question: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) values for TB-Inhibitor-11 against Mycobacterium tuberculosis (Mtb). What could be the cause?
-
Answer: Inconsistent MIC values can arise from several factors. Please review the following:
-
Inoculum Density: Ensure a standardized Mtb inoculum is used for each experiment. Variations in the starting bacterial density (CFU/mL) will significantly impact the apparent MIC. We recommend standardizing the inoculum to an OD₆₀₀ of 0.05-0.1 in 7H9 broth supplemented with OADC.
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Assay Medium: The composition of the culture medium can affect inhibitor activity. For example, the presence of high lipid content can lead to the sequestration of lipophilic compounds, reducing their effective concentration. Ensure you are using a consistent and appropriate medium for your Mtb strain.
-
Incubation Time: Mtb is a slow-growing organism. MICs should be read at a consistent time point, typically between 7 and 14 days of incubation. Reading too early or too late can lead to variability.
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Compound Aggregation: At higher concentrations, TB-Inhibitor-11 may form aggregates, reducing its effective concentration. Visually inspect your assay plates for any signs of precipitation.
-
-
Question: TB-Inhibitor-11 shows high potency in biochemical assays but weak activity in whole-cell Mtb assays. What could explain this discrepancy?
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Answer: This is a common challenge in TB drug discovery and can be attributed to several factors:
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Cell Wall Permeability: The complex and lipid-rich cell wall of Mtb presents a formidable barrier to many small molecules.[1][2] TB-Inhibitor-11 may have poor penetration into the mycobacterial cell.
-
Efflux Pumps: Mtb possesses numerous efflux pumps that can actively transport foreign compounds out of the cell, reducing the intracellular concentration of the inhibitor.
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Metabolic Inactivation: The inhibitor may be metabolically inactivated by enzymes within the mycobacterium.
-
Target Engagement in the Cellular Context: The physiological state of the target enzyme or pathway within the whole cell may differ from the in vitro biochemical assay conditions, affecting inhibitor binding.
-
3. Target-Based/Biochemical Assays
-
Question: I am not observing any inhibition in my enzymatic assay with TB-Inhibitor-11, even at high concentrations. What should I check?
-
Answer: If you are confident in the compound's integrity and solubility, consider the following:
-
Enzyme Activity: Confirm that your enzyme is active using a known inhibitor or by measuring its basal activity. The enzyme preparation may have lost activity due to improper storage or handling.
-
Assay Conditions: Ensure that the assay buffer conditions (pH, salt concentration, co-factors) are optimal for both enzyme activity and inhibitor binding.
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Mechanism of Action: TB-Inhibitor-11 may be a pro-drug that requires metabolic activation within the mycobacterial cell.[3] If so, it will not be active against the purified enzyme in a biochemical assay. Consider using cell lysates from Mtb treated with the inhibitor to test for activity.
-
Troubleshooting Guides
Table 1: Troubleshooting Poor Whole-Cell Activity
| Problem | Possible Cause | Recommended Solution |
| High MIC value despite low IC₅₀ in a biochemical assay | Poor cell wall permeability | - Test for accumulation of the compound inside Mtb cells.- Consider co-administration with a known permeability enhancer (e.g., a non-toxic concentration of a detergent). |
| Efflux by Mtb pumps | - Screen against a panel of Mtb strains with known efflux pump knockouts.- Test in combination with known efflux pump inhibitors like verapamil or reserpine. | |
| Metabolic inactivation of the compound | - Analyze the supernatant of Mtb cultures treated with the inhibitor for metabolic byproducts using LC-MS. | |
| Inconsistent MIC results | Variation in inoculum size | - Standardize the starting OD₆₀₀ of the bacterial culture for each experiment.- Plate serial dilutions to confirm CFU/mL. |
| Compound precipitation in media | - Ensure the final DMSO concentration is consistent and non-toxic.- Add 0.05% Tween-80 to the culture medium to improve solubility. |
Table 2: Troubleshooting Target-Based Biochemical Assays
| Problem | Possible Cause | Recommended Solution |
| No inhibition observed | Inactive enzyme | - Run a positive control with a known inhibitor.- Check the specific activity of your enzyme preparation. |
| Compound is a pro-drug | - Test for activity using Mtb cell lysates instead of purified enzyme. | |
| Incorrect assay conditions | - Optimize buffer pH, ionic strength, and co-factor concentrations.- Ensure the substrate concentration is appropriate (typically at or below the Kₘ for competitive inhibitors). | |
| High background signal or assay interference | Compound absorbs light at the assay wavelength | - Run a control with the compound in the absence of the enzyme to measure background absorbance/fluorescence. |
| Compound is a promiscuous inhibitor (e.g., aggregator) | - Perform an assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregation. |
Experimental Protocols
1. Mtb Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
-
Preparation of Mtb Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80 to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Inoculum Adjustment: Dilute the Mtb culture in 7H9-OADC-Tween broth to a final OD₆₀₀ of 0.001.
-
Compound Plating: Prepare a 2-fold serial dilution of TB-Inhibitor-11 in a 96-well microplate. The final volume in each well should be 100 µL. Include a positive control (e.g., rifampicin) and a no-drug vehicle control (DMSO).
-
Inoculation: Add 100 µL of the adjusted Mtb inoculum to each well.
-
Incubation: Seal the plates with a gas-permeable membrane and incubate at 37°C for 7 days.
-
Assay Readout: Add 20 µL of AlamarBlue reagent and 12.5 µL of 20% Tween-80 to each well. Incubate for another 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
2. General Protocol for a Target-Based Enzymatic Inhibition Assay
This is a generalized protocol and should be adapted for the specific enzyme target of TB-Inhibitor-11.
-
Reagents and Buffers: Prepare the assay buffer optimized for the target enzyme, including any necessary co-factors. Prepare substrate and enzyme stock solutions.
-
Compound Preparation: Prepare serial dilutions of TB-Inhibitor-11 in the assay buffer from a DMSO stock.
-
Assay Procedure (96- or 384-well plate):
-
Add a small volume of the diluted inhibitor or vehicle control to each well.
-
Add the enzyme solution and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of TB-Inhibitor-11 against M. tuberculosis.
References
Technical Support Center: Addressing Solubility Challenges of Tuberculosis Inhibitor 11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tuberculosis inhibitor 11 (also known as Compound 14 or HY-156361). This guide focuses on overcoming solubility issues in culture media to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Compound 14) is an experimental compound identified as a potential antimycobacterial drug sensitizer. It targets the Flavin-Independent Methylenetetrahydrofolate Reductase (MTHFR) in Mycobacterium tuberculosis.[1][2] This enzyme is a key component of the folate biosynthesis pathway, which is essential for the production of vital cellular components like amino acids and nucleotides. By inhibiting MTHFR, this compound disrupts this pathway, potentially making the bacteria more susceptible to other antitubercular drugs.
Q2: I am having trouble dissolving this compound in my culture medium. Is this a known issue?
A2: Yes, it is common for novel drug candidates, particularly those with complex aromatic structures, to exhibit poor aqueous solubility. This can lead to challenges when preparing solutions for in vitro assays in standard culture media like Middlebrook 7H9.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds for use in biological assays.[3] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in the culture medium.
Q4: What is the maximum concentration of DMSO that is safe for my mycobacterial cultures?
A4: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, a final DMSO concentration of 0.5% is widely considered safe, with some robust lines tolerating up to 1%. However, the sensitivity of mycobacteria can vary, so it is recommended to keep the final DMSO concentration at or below 0.5% and to include a vehicle control (culture medium with the same concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q5: My compound precipitates when I add the DMSO stock to the aqueous culture medium. What can I do?
A5: Precipitation upon dilution into an aqueous medium is a common sign of poor solubility. Please refer to the Troubleshooting Guide below for detailed strategies to address this issue, including pre-warming the medium, using a stepwise dilution, and employing co-solvents or solubilizing agents.
Troubleshooting Guide
Issue 1: Precipitate formation upon dilution of DMSO stock solution in culture medium.
-
Possible Cause: The compound is crashing out of solution due to its low aqueous solubility.
-
Solutions:
-
Optimize Dilution Technique: Instead of adding a small volume of high-concentration stock directly to a large volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Warming the culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small precipitates and create a more uniform dispersion. Use with caution as excessive sonication can degrade the compound.
-
Increase Final DMSO Concentration: If your experimental design allows, you can slightly increase the final DMSO concentration (up to a non-toxic level) to improve solubility. Always include a corresponding vehicle control.
-
Issue 2: Inconsistent results or lower than expected potency in bioassays.
-
Possible Cause: The actual concentration of the dissolved inhibitor is lower than the nominal concentration due to precipitation or adsorption to plasticware.
-
Solutions:
-
Visual Inspection: Before use, carefully inspect your final solution for any visible precipitate. If present, the solution should not be used for quantitative assays.
-
Use of Solubilizing Agents: For compounds with persistent solubility issues, consider the use of pharmaceutically acceptable solubilizing agents. These should be tested for their own biological activity in your assay system.
-
Low-Binding Plasticware: Consider using low-protein-binding microplates and tubes to minimize the loss of the compound due to adsorption.
-
Quantitative Data Summary
| Solvent/System | Typical Solubility | Notes |
| In Vitro | ||
| DMSO | ≥ 5 mg/mL | May require ultrasonication and warming to 60°C.[1] |
| In Vivo Formulations (for reference) | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 0.5 mg/mL | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.5 mg/mL | Results in a clear solution. |
| 10% DMSO, 90% corn oil | ≥ 0.5 mg/mL | Results in a clear solution. |
Note: This data is illustrative for a poorly soluble compound and may not directly reflect the properties of this compound. Always consult the vendor-provided datasheet.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (HY-156361), sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh out the required amount of the compound. For example, for 1 mL of a 10 mM solution (assuming a Molecular Weight of ~400 g/mol ), you would need 0.4 mg. c. Add the appropriate volume of 100% DMSO to the compound. d. Vortex the solution vigorously. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming (up to 60°C) may also be applied if necessary, as suggested for some poorly soluble compounds.[1][4] e. Visually inspect the solution to ensure there are no solid particles. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended on the product datasheet.
Protocol 2: Preparation of Working Solutions in Mycobacterial Culture Medium (e.g., Middlebrook 7H9)
-
Materials: 10 mM stock solution of this compound in DMSO, sterile Middlebrook 7H9 medium supplemented with OADC and Tween 80, sterile dilution tubes.
-
Procedure: a. Pre-warm the Middlebrook 7H9 medium to 37°C. b. Perform serial dilutions of the 10 mM DMSO stock solution in the culture medium to achieve the desired final concentrations for your experiment (e.g., for a Minimum Inhibitory Concentration (MIC) assay). c. Ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%. For example, to achieve a 50 µM final concentration of the inhibitor, add 5 µL of the 10 mM stock to 995 µL of medium. d. After each dilution step, vortex the solution gently to ensure thorough mixing. e. Visually inspect the final working solutions for any signs of precipitation before adding them to your experimental cultures. f. Prepare a vehicle control containing the same final concentration of DMSO as your highest concentration working solution.
Visualizations
Signaling Pathway
Caption: Folate biosynthesis pathway in M. tuberculosis and the target of Inhibitor 11.
Experimental Workflow
Caption: General workflow for preparing this compound solutions.
Troubleshooting Logic
Caption: Decision tree for addressing solubility problems with this compound.
References
troubleshooting inconsistent results with Tuberculosis inhibitor 11
Welcome to the technical support center for Tuberculosis Inhibitor 11, also referred to as Compound 14 in the primary literature. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound 14) and what is its primary mechanism of action?
A1: this compound (Compound 14) is a novel small molecule that functions as an antimycobacterial drug sensitizer.[1][2][3] It does not have intrinsic antimycobacterial activity on its own. Its primary mechanism of action is the inhibition of the flavin-independent methylenetetrahydrofolate reductase (MTHFR), a key enzyme in the folate biosynthesis pathway of mycobacteria.[1][2][3] By targeting the NADH-binding pocket of MTHFR, it enhances the efficacy of other antitubercular drugs, particularly para-aminosalicylic acid (PAS).[1][2][3]
Q2: I am not seeing any effect of this compound in my experiments. Why might this be?
A2: There are several potential reasons for a lack of observed effect:
-
Use as a standalone agent: This compound is a drug sensitizer and is not expected to have any antimycobacterial effect when used alone.[1][2][3] It must be used in combination with an active antitubercular agent like para-aminosalicylic acid (PAS).
-
Mycobacterial species or strain: The sensitizing effect of Compound 14 has been shown to be species-specific. In the initial study, it did not demonstrate a sensitizing effect on Mycobacterium tuberculosis H37Rv, but it was effective in Mycobacterium bovis BCG-Pasteur and Mycobacterium smegmatis.[4] Ensure you are using a responsive species or strain.
-
Sub-optimal concentration of PAS: The sensitizing effect is dependent on the concentration of PAS. If the concentration of PAS is too high, it may mask the sensitizing effect of the inhibitor. Conversely, if it is too low, the combined effect may not be sufficient to inhibit growth.
-
Compound integrity: Issues with the solubility or stability of the inhibitor can lead to a lower effective concentration in your assay. Please refer to the Troubleshooting Guide for more details.
Q3: What is the recommended starting concentration for this compound and PAS?
A3: Based on published data, a starting point for checkerboard assays would be to test this compound (Compound 14) in a concentration range that includes 10 μg/mL. For para-aminosalicylic acid (PAS), a broad range of concentrations should be tested, for example, from 0.0078 to 4 μg/mL in a two-fold dilution series. The optimal concentrations will need to be determined empirically for your specific mycobacterial strain and experimental conditions.
Q4: Is this inhibitor cytotoxic to mammalian cells?
Troubleshooting Guide
Inconsistent or No Sensitizing Effect Observed
This is a common issue that can arise from several factors. Follow this guide to troubleshoot your experiment.
1. Experimental Design & Controls
-
Issue: Incorrect experimental setup.
-
Troubleshooting Steps:
-
Positive Control: Ensure you have a positive control for drug synergy. A known synergistic combination against your mycobacterial strain can validate your assay setup.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on mycobacterial growth.
-
Single-Agent Controls: Run parallel experiments with this compound and PAS alone across the full concentration range to confirm their individual activities (or lack thereof for the inhibitor).
-
2. Compound Solubility & Stability
-
Issue: The inhibitor is not fully dissolved or is degrading in the experimental medium.
-
Troubleshooting Steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Visually inspect the solution for any precipitates. Sonication may aid in dissolution.
-
Working Solution Preparation: When preparing working solutions in your culture medium, ensure the final solvent concentration is low (typically ≤1%) and does not affect mycobacterial growth. Prepare fresh working solutions for each experiment.
-
Stability in Media: Small molecules can be unstable in culture media over long incubation periods required for mycobacteria. Consider performing a stability test by incubating the inhibitor in your experimental medium for the duration of your assay and then analyzing its integrity via methods like HPLC.
-
3. Mycobacterial Strain & Culture Conditions
-
Issue: The chosen mycobacterial species or strain is not responsive to the inhibitor's sensitizing effect.
-
Troubleshooting Steps:
-
Strain Verification: Confirm the identity of your mycobacterial strain.
-
Literature Review: As noted, the original study found that Compound 14 did not sensitize M. tuberculosis H37Rv to PAS.[4] If you are using this strain, you may not observe an effect. Consider testing on a responsive strain like M. bovis BCG or M. smegmatis to validate your experimental setup and the inhibitor's activity.
-
Media Composition: The composition of the culture medium can influence the activity of some antibiotics. For example, the presence of para-aminobenzoic acid (PABA) in the medium can antagonize the action of PAS. Ensure you are using a defined medium where possible.
-
4. Checkerboard Assay Optimization
-
Issue: The checkerboard assay is not optimized for your specific conditions.
-
Troubleshooting Steps:
-
Concentration Ranges: Ensure the concentration ranges for both the inhibitor and PAS are appropriate. The range for PAS should bracket its MIC for the tested strain.
-
Inoculum Density: The density of the mycobacterial inoculum is critical. A standardized inoculum should be used for all experiments to ensure reproducibility.
-
Incubation Time: Mycobacteria have long doubling times. Ensure the incubation period is sufficient for robust growth in the control wells.
-
Readout Method: The method for assessing growth (e.g., resazurin-based assays, optical density, or CFU counting) should be validated for your specific strain and conditions.
-
Data Presentation
Table 1: Summary of In Vitro Efficacy Data for this compound (Compound 14) and PAS
| Mycobacterial Species | Compound | MIC (μg/mL) | Combination | FICI | Interpretation | Reference |
| M. smegmatis MC² 155 | PAS | 0.25 | - | - | - | Li et al., 2023 |
| Compound 14 | >64 | - | - | - | Li et al., 2023 | |
| PAS + Compound 14 | 0.0625 + 10 | 0.375 | Synergy | Li et al., 2023 | ||
| M. bovis BCG-Pasteur | PAS | 4 | - | - | - | Li et al., 2023 |
| Compound 14 | >64 | - | - | - | Li et al., 2023 | |
| PAS + Compound 14 | 0.25 + 10 | 0.161 | Strong Synergy | Li et al., 2023 | ||
| M. tuberculosis H37Rv | PAS | 0.5 | - | - | - | Li et al., 2023 |
| Compound 14 | >64 | - | - | - | Li et al., 2023 | |
| PAS + Compound 14 | 0.5 + 10 | 1.25 | No Interaction | Li et al., 2023 |
Note: FICI (Fractional Inhibitory Concentration Index) is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is a generalized procedure based on standard methods for determining drug synergy.
-
Preparation of Mycobacterial Inoculum:
-
Culture the desired mycobacterial strain in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.
-
Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).
-
Dilute the standardized suspension to the final desired inoculum density for the assay.
-
-
Preparation of Drug Dilution Plates:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound (e.g., starting from 64 μg/mL) along the y-axis.
-
Along the x-axis, prepare serial two-fold dilutions of PAS (e.g., starting from 4 μg/mL).
-
Include wells with each drug alone and wells with no drugs as controls.
-
-
Inoculation and Incubation:
-
Add the prepared mycobacterial inoculum to each well of the drug dilution plate.
-
Seal the plates to prevent evaporation and incubate at the optimal temperature for the specific mycobacterial strain (e.g., 37°C).
-
Incubation times will vary depending on the species (e.g., 3-5 days for M. smegmatis, 7-14 days for M. tuberculosis).
-
-
Assessment of Growth Inhibition:
-
After incubation, assess mycobacterial growth. A common method is the addition of a viability indicator like resazurin and incubating for a further 16-24 hours. A color change from blue to pink indicates viable bacteria.
-
Alternatively, measure the optical density at 600 nm (OD₆₀₀).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug(s) that inhibits visible growth.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction.
-
Visualizations
Caption: Mechanism of action of this compound in sensitizing mycobacteria to PAS.
Caption: Workflow for checkerboard synergy testing.
References
- 1. A combination screening to identify enhancers of para-aminosalicylic acid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Tuberculosis inhibitor 11 in solution
Technical Support Center: Tuberculosis Inhibitor 11
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for a small molecule like this compound in solution?
Small molecule inhibitors can degrade through several chemical pathways.[1][2][3] The most common routes of degradation are hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolysis: This is a chemical reaction with water that can cleave labile functional groups such as esters, amides, lactams, and imides.[1][4][5] It is one of the most frequently encountered degradation pathways because of the ubiquitous nature of water in formulations.[2][5] Hydrolysis can be catalyzed by acidic or basic conditions.[1][6]
-
Oxidation: This process typically involves a reaction with atmospheric oxygen, which can be catalyzed by light, heat, or trace metal ions.[2][4] Oxidation often involves free radical-mediated reactions.[1]
-
Photolysis: Exposure to light, particularly UV light, can provide the energy needed to induce chemical degradation in light-sensitive compounds.[1][2] Proper storage in light-protected containers (e.g., amber vials) is crucial to prevent this.[4]
Physical instability, such as precipitation due to low aqueous solubility, is also a major challenge for over 70% of new chemical entities.[7][8]
Q2: How significantly can pH and temperature impact the stability of Inhibitor 11?
Both pH and temperature are critical factors that can dramatically influence the rate of chemical degradation.[9][10][11]
-
pH: The stability of a compound is often optimal within a narrow pH range.[6] Extreme acidic or basic conditions can catalyze hydrolytic degradation of functional groups like esters and amides.[4][6] Therefore, buffering the solution to an optimal pH is a key stabilization strategy.[6][11]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[11] Storing solutions at recommended low temperatures (e.g., 2-8°C or frozen) is essential for preserving compound integrity.[12] The relationship between temperature and degradation rate is often described by the Arrhenius equation.[6]
Q3: What formulation strategies can enhance the stability of this compound in solution?
Several formulation strategies can be employed to overcome stability and solubility challenges.[7][13][14]
-
Co-solvents: Using water-miscible organic solvents can enhance the solubility of poorly soluble compounds.[15]
-
Cyclodextrins: These carbohydrate-based excipients can form inclusion complexes with hydrophobic drug molecules, effectively increasing their solubility and protecting them from degradation.[11][13][15]
-
Lipid-Based Formulations: Incorporating the inhibitor into lipid vehicles, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption.[7][14]
-
Solid Dispersions: Dispersing the inhibitor in a polymer matrix at a molecular level can enhance solubility and dissolution rates.[13][14] This can be achieved through techniques like spray drying or hot-melt extrusion.[8][16]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[7][15]
Troubleshooting Guides
Problem: My solution of this compound shows precipitation after preparation or storage.
Precipitation is a common issue for poorly soluble compounds.[7][8] This guide provides a systematic approach to resolving this problem.
Caption: Troubleshooting workflow for inhibitor precipitation.
Problem: I am observing rapid degradation of Inhibitor 11 in my aqueous buffer.
Rapid degradation suggests the compound is unstable under your current experimental conditions. A forced degradation study can help identify the cause and inform a solution.
Data Presentation: Impact of Formulation on Inhibitor 11 Stability
The following tables summarize hypothetical data from stability studies to guide formulation optimization.
Table 1: Effect of pH on the Degradation Rate of Inhibitor 11 at 40°C
| Buffer pH | Initial Concentration (µM) | Concentration after 24h (µM) | Degradation (%) |
| 3.0 | 100 | 65 | 35% |
| 5.0 | 100 | 88 | 12% |
| 7.4 | 100 | 95 | 5% |
| 9.0 | 100 | 72 | 28% |
This data suggests that Inhibitor 11 is most stable at a neutral pH (7.4) and degrades significantly under both acidic and basic conditions, which is characteristic of hydrolysis-prone compounds.[1][6]
Table 2: Effect of Excipients on the Stability of Inhibitor 11 in Aqueous Solution (pH 7.4, 40°C)
| Formulation | Initial Concentration (µM) | Concentration after 7 days (µM) | Degradation (%) |
| Aqueous Buffer (Control) | 100 | 78 | 22% |
| + 5% HP-β-Cyclodextrin | 100 | 96 | 4% |
| + 10% PEG 400 (Co-solvent) | 100 | 91 | 9% |
| + 1% Polysorbate 80 (Surfactant) | 100 | 89 | 11% |
This data indicates that the addition of excipients, particularly cyclodextrins, can significantly enhance the stability of the inhibitor in solution.[16][17][18]
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is designed to deliberately degrade the compound to identify potential degradation products and pathways.[19][20] This helps in developing stability-indicating analytical methods.[21] An optimal study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[22]
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution into separate, appropriate vials (e.g., clear glass for photolysis, amber for others) and subject them to the following conditions[21][23]:
-
Acidic: Add 0.1 M HCl. Incubate at 60°C.
-
Basic: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal: Incubate the solution at 80°C. Also, test the solid compound in a dry oven.
-
Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines (not less than 1.2 million lux hours).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve a target degradation of 10-20%.[24]
-
Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating method, typically HPLC with UV and/or Mass Spectrometry (LC-MS) detection, to separate and quantify the parent compound and any degradation products.[20][23][25]
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.[21][22]
Protocol 2: Long-Term Stability Testing
This protocol evaluates the stability of the inhibitor under recommended storage conditions to establish a re-test period or shelf life, following ICH guidelines.[26][27]
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance for the study.[27]
-
Container: Package the substance in a container closure system that simulates the proposed packaging for storage and distribution.[27]
-
Storage Conditions (ICH Q1A R2):
-
Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.[12]
-
-
Testing Frequency:
-
Analysis: At each time point, test the samples for relevant attributes such as appearance, assay (potency), purity (degradation products), and any other critical quality attributes using validated stability-indicating methods.[27]
Signaling Pathway Visualization
Understanding the target pathway of an inhibitor can provide context for its mechanism of action. Below is a hypothetical signaling pathway that a tuberculosis inhibitor might target.
Caption: Hypothetical inhibition of the mycolic acid synthesis pathway.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Drug degradation | PPTX [slideshare.net]
- 3. veeprho.com [veeprho.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. onyxipca.com [onyxipca.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lubrizolcdmo.com [lubrizolcdmo.com]
- 20. Compound Degradation – Mass Analytica [mass-analytica.com]
- 21. sgs.com [sgs.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biopharminternational.com [biopharminternational.com]
- 25. ijmr.net.in [ijmr.net.in]
- 26. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 27. ema.europa.eu [ema.europa.eu]
- 28. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Limitations in In Vivo Studies of Tuberculosis Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during in vivo studies of tuberculosis (TB) inhibitors. The information is presented in a practical, question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may arise during in vivo experiments with novel TB inhibitors.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| VIV-001 | My TB inhibitor shows potent in vitro activity but has no efficacy in our murine model of infection. | 1. Poor oral bioavailability.[1] 2. Rapid clearance or high metabolic turnover.[1][2] 3. High plasma protein binding, reducing the unbound, active fraction of the drug.[2] 4. The in vitro assay conditions do not reflect the in vivo biological environment.[3] | 1. Conduct pharmacokinetic (PK) studies to determine key parameters like Cmax, AUC, and half-life.[4][5] 2. Consider alternative routes of administration, such as intraperitoneal (i.p.) injection, if oral bioavailability is low.[1] 3. Optimize the drug formulation to improve solubility and absorption. This may include using cyclodextrins or creating nanoparticle-based delivery systems.[6][7] 4. Modify the chemical structure of the inhibitor to reduce lipophilicity and improve solubility.[2] |
| VIV-002 | We are observing significant toxicity (e.g., weight loss, mortality) in our animal models at doses required for efficacy. | 1. Off-target effects of the inhibitor. 2. The inhibitor is a potent DNA intercalator, leading to general cytotoxicity.[8][9] 3. The drug vehicle or formulation is causing toxicity. | 1. Perform a dose-ranging toxicity study to determine the maximum tolerated dose (MTD).[8][9] 2. Conduct in silico or in vitro screening for off-target activities, such as inhibition of key host enzymes or ion channels.[10] 3. If the compound is a DNA intercalator, consider designing analogues that retain target activity but have reduced DNA binding.[8][9] 4. Test the drug vehicle alone as a control group to rule out formulation-related toxicity. |
| VIV-003 | The results of our in vivo efficacy studies are highly variable between individual animals. | 1. Inconsistent drug administration (e.g., gavage errors). 2. Large interindividual variability in drug absorption and metabolism.[11] 3. Instability of the compound in the formulation, leading to inconsistent dosing. | 1. Ensure all technical staff are thoroughly trained in the drug administration technique being used. 2. Increase the number of animals per group to improve statistical power. 3. Analyze plasma drug concentrations in a subset of animals to correlate exposure with efficacy. 4. Assess the stability of the formulated drug over the duration it is used in the experiment. |
| VIV-004 | Our inhibitor is poorly soluble, making it difficult to prepare a suitable formulation for in vivo administration. | 1. High lipophilicity of the compound.[2] 2. The compound precipitates out of solution at the required concentration. | 1. Use solubility-enhancing excipients such as cyclodextrins.[7] 2. For oral administration, consider formulating the drug as a suspension. 3. Explore advanced drug delivery systems like lipid nanoparticles, liposomes, or polymeric micelles to improve solubility and bioavailability.[6][12] 4. If administering crushed medication via a nasogastric tube, the addition of ascorbic acid and mixing techniques like sonication can improve the solubility of some TB drugs.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons a promising TB inhibitor fails in in vivo studies?
A1: Many TB inhibitors that show excellent in vitro potency fail during in vivo testing due to poor pharmacokinetic properties.[2][14] Key challenges include low aqueous solubility, poor oral bioavailability, high plasma protein binding, and rapid metabolic clearance.[1][2] These factors prevent the drug from reaching and maintaining a therapeutic concentration at the site of infection, primarily the lungs and within macrophages.[15] Additionally, unforeseen toxicity at effective doses is another major cause of failure.[8]
Q2: How can I improve the delivery of my TB inhibitor to infected macrophages?
A2: Targeted drug delivery strategies can significantly enhance the efficacy of TB inhibitors.[16] Nanocarriers, such as liposomes, polymeric nanoparticles, and mesoporous silica nanoparticles, are particularly promising because they are naturally taken up by macrophages, the primary host cells for Mycobacterium tuberculosis.[6][12][17] These systems can protect the drug from degradation, improve solubility, and provide sustained release, thereby increasing the drug concentration within infected cells while minimizing systemic toxicity.[6][17][18]
Q3: What are the standard murine models for testing the in vivo efficacy of TB inhibitors?
A3: Several mouse models are used for preclinical evaluation. A common approach is to infect mice (e.g., C57BL/6 or BALB/c strains) with a low-dose aerosol of M. tuberculosis (e.g., Erdman or H37Rv strain).[19][20] Treatment typically begins several weeks post-infection to allow a chronic infection to establish.[19] Efficacy is then assessed by measuring the reduction in bacterial load (colony-forming units, or CFU) in the lungs and sometimes the spleen.[1][19] For rapid screening, immunodeficient mouse models, such as the gamma interferon gene-disrupted (GKO) mouse, can be used, as the infection progresses much faster.[20]
Q4: My inhibitor targets a non-replicating or "persister" state of M. tuberculosis. How should I adapt my in vivo model?
A4: Standard acute infection models primarily assess activity against actively replicating bacteria. To evaluate activity against non-replicating persisters, models of chronic infection are more appropriate. This involves allowing the infection to progress for a longer period (e.g., several weeks) before initiating treatment.[19] Some inhibitors have shown bactericidal activity against non-replicating M. tuberculosis under specific conditions, and demonstrating this in vivo is a critical step.[2]
Q5: How can I address the emergence of drug resistance to my inhibitor during in vivo studies?
A5: The emergence of drug resistance is a significant challenge in TB therapy.[14] In preclinical studies, this can be addressed by:
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Combination Therapy: Testing the inhibitor in combination with existing first-line TB drugs (like isoniazid or rifampicin) or other novel agents.[21] This is the standard of care in humans and can prevent the selection of resistant mutants.
-
Target Identification: Identifying the molecular target of the inhibitor. Whole-genome sequencing of resistant mutants isolated from in vitro or in vivo experiments is a powerful method for identifying the target and the mechanism of resistance.[3][21]
-
Dose Optimization: Ensuring the dosing regimen maintains drug concentrations well above the minimum inhibitory concentration (MIC) to suppress the growth of less susceptible mutants.
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of Experimental TB Inhibitors in Mice
| Compound | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·min/mL) | Lung Half-life (min) | Reference |
| Salicyl-AMS | Oral Gavage | 50 | 1.2 | 58.6 | 13.3 | [1] |
| Salicyl-AMS | i.p. Injection | 50 | 18.2 | 871.4 | - | [1] |
| GSK2556286 | Oral | 50 | - | - | - | [22] |
| Isoniazid | Oral | 12.5 | - | - | - | [23] |
| Rifampicin | Oral | - | - | - | - | [11][24] |
Note: This table presents example data from different studies and is for illustrative purposes. Direct comparison may not be appropriate due to differing experimental conditions.
Table 2: Example In Vivo Efficacy of TB Inhibitors in Murine Models
| Compound | Mouse Model | Treatment Duration | Dose (mg/kg) | Log10 CFU Reduction in Lungs (vs. Control) | Reference |
| Salicyl-AMS | C57BL/6 | 2 Weeks | 5.6 | 0.87 | [1] |
| Salicyl-AMS | C57BL/6 | 2 Weeks | 16.7 | 1.10 | [1] |
| GSK2556286 | C57BL/6 (acute) | 8 Days | 200 | 1.8 | [22] |
| Orbifloxacin | - | 7 Days | 50 | Not directly stated, but showed efficacy | [23] |
| Compound 11 (Indolecarboxamide) | - | - | - | Showed dose-dependent efficacy | [2] |
Experimental Protocols
Protocol: Murine Model of Chronic Tuberculosis Infection for Efficacy Testing
This protocol outlines a standard methodology for assessing the in vivo efficacy of an experimental TB inhibitor in a chronic mouse infection model.
1. Materials and Animals:
-
Animals: 8-week-old female BALB/c or C57BL/6 mice.
-
Bacterial Strain: Mycobacterium tuberculosis Erdman or H37Rv.
-
Infection Apparatus: Aerosol infection chamber (e.g., Glas-Col).
-
Drug Formulation: Test inhibitor dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Isoniazid (INH) at 25 mg/kg.
-
Negative Control: Vehicle only.
2. Infection Procedure:
-
Culture M. tuberculosis to mid-log phase in 7H9 broth.
-
Prepare a bacterial suspension to deliver a low-dose aerosol infection (target: 50-100 CFU per mouse).
-
Place mice in the aerosol chamber and run the infection program.
-
One day post-infection, sacrifice a small cohort of mice (n=3) to confirm the initial bacterial lung burden by plating lung homogenates on 7H11 agar.
3. Treatment Phase:
-
Allow the infection to establish for 21 days to develop into a chronic state.[19]
-
At day 21 post-infection (Start of treatment), sacrifice a control group (n=5) to determine the bacterial load before treatment begins.
-
Randomly assign the remaining mice to treatment groups (e.g., Vehicle, Positive Control, Test Inhibitor at various doses). A typical group size is 5-8 mice.[19][23]
-
Administer treatment orally (by gavage) once daily, five days a week, for four weeks.[19]
-
Monitor mice daily for signs of toxicity (e.g., weight loss, changes in behavior).
4. Efficacy Assessment:
-
At the end of the 4-week treatment period, euthanize all remaining mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the homogenates and plate on 7H11 selective agar plates.
-
Incubate plates at 37°C for 4 weeks.[1]
-
Enumerate the colonies to determine the CFU per organ.
-
Calculate the Log10 CFU reduction for each treatment group compared to the vehicle control group at the end of treatment.
5. Statistical Analysis:
-
Compare the mean Log10 CFU values between groups using appropriate statistical tests, such as a one-way ANOVA followed by Tukey's multiple comparison test.[1][19]
Visualizations
Caption: Workflow for in vivo efficacy testing of a TB inhibitor.
Caption: Key targets for inhibitors in the mycolic acid pathway.
References
- 1. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding pharmacokinetics to improve tuberculosis treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In-vivo studies on Transitmycin, a potent Mycobacterium tuberculosis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vivo studies on Transitmycin, a potent Mycobacterium tuberculosis inhibitor | PLOS One [journals.plos.org]
- 10. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Advanced drug delivery and therapeutic strategies for tuberculosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro optimization of crushed drug-sensitive antituberculosis medication when administered via a nasogastric tube - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revolutionizing tuberculosis treatment: Breakthroughs, challenges, and hope on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. Targeted Intracellular Delivery of Antituberculosis Drugs to Mycobacterium tuberculosis-Infected Macrophages via Functionalized Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanosized Drug Delivery Systems to Fight Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overcoming Mycobacterium tuberculosis through small molecule inhibitors to break down cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 24. wellcomeopenresearch.org [wellcomeopenresearch.org]
strategies to reduce off-target effects of Compound 14
This guide provides researchers, scientists, and drug development professionals with strategies to identify and mitigate the off-target effects of Compound 14, a hypothetical small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for Compound 14?
Off-target effects occur when a compound, like Compound 14, binds to and modulates proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, toxicity, and adverse side effects in clinical applications.[1][2][3] Understanding and minimizing these effects is crucial for validating experimental findings and ensuring the safety and efficacy of a potential therapeutic agent.[1]
Q2: How can I determine if the phenotype I'm observing is due to an off-target effect of Compound 14?
Several strategies can help distinguish between on-target and off-target effects:
-
Use a structurally distinct inhibitor: Find a compound with a different chemical scaffold that inhibits the same primary target. If this second compound reproduces the observed phenotype, it is more likely an on-target effect.
-
Introduce a negative control: Synthesize or obtain a close chemical analog of Compound 14 that is inactive against the primary target.[4] If this negative control does not produce the phenotype, it supports an on-target mechanism. However, it's important to profile the negative control to ensure it doesn't also lose activity against the relevant off-targets.[4]
-
Perform target knockdown/knockout experiments: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein.[1] If the resulting phenotype mimics the effect of Compound 14, it strongly suggests an on-target action.
-
Attempt a rescue experiment: In a system where the target protein is knocked out or knocked down, introduce a version of the target that is resistant to Compound 14 (e.g., through site-directed mutagenesis). If the compound's effect is diminished in the presence of the resistant target, it confirms on-target activity.
Q3: What are the primary strategies to reduce the off-target effects of Compound 14?
Reducing off-target effects generally involves two main approaches:
-
Chemical Optimization (Rational Drug Design): Modifying the chemical structure of Compound 14 to improve its selectivity for the intended target.[1][5] This often involves using computational modeling and structure-activity relationship (SAR) studies to design derivatives with a higher affinity for the on-target protein and lower affinity for known off-targets.[1][6]
-
Experimental Optimization: Adjusting experimental conditions to minimize the impact of off-target interactions. This includes:
-
Using the lowest effective concentration: Titrate Compound 14 to find the lowest concentration that still produces the desired on-target effect. Off-target effects are often more prominent at higher concentrations.
-
Limiting exposure time: Reduce the duration of cell or tissue exposure to Compound 14 to the minimum time required to observe the on-target phenotype.[7]
-
Troubleshooting Guides
Issue 1: I'm observing unexpected or inconsistent cellular toxicity after treatment with Compound 14.
Unexpected toxicity is a common indicator of off-target activity. This workflow can help you diagnose the issue.
Caption: Troubleshooting workflow for unexpected toxicity.
Issue 2: My results with Compound 14 are not correlating with genetic knockdown of the target.
This discrepancy strongly suggests that the observed phenotype is driven by one or more off-targets.
-
Confirm Target Engagement: First, ensure that Compound 14 is engaging its intended target in your experimental system at the concentration used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[8][9][10][11]
-
Identify Potential Off-Targets:
-
Computational Prediction: Use computational tools like Similarity Ensemble Approach (SEA) or other pharmacophore mapping servers to predict potential off-targets based on the structure of Compound 14.[3][6]
-
Experimental Profiling: Perform a broad kinase selectivity screen or use chemical proteomics approaches to empirically identify proteins that bind to Compound 14.[12][13]
-
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol is essential for understanding the selectivity of Compound 14 if its primary target is a kinase. It involves testing the compound's inhibitory activity against a large panel of kinases.[14][15][16][17]
Methodology: Kinobeads/Chemical Proteomics Approach [13]
-
Lysate Preparation: Prepare cell lysates from one or more relevant cell lines. A mixture of lysates can increase kinome coverage.
-
Compound Incubation: Incubate the lysates with varying concentrations of Compound 14 (e.g., 0 to 30 µM) for 45-60 minutes at 4°C.[13] Include a DMSO vehicle control.
-
Affinity Purification: Add broad-spectrum kinase inhibitor beads (kinobeads) to the lysates and incubate for 30 minutes to capture kinases not inhibited by Compound 14.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Determine the IC50 value for each identified kinase by comparing the amount of kinase captured in the compound-treated samples versus the DMSO control.
Data Presentation:
The results should be summarized in a table comparing the potency of Compound 14 against its on-target versus identified off-targets.
| Target | IC50 (nM) | Selectivity (Off-target/On-target) |
| On-Target Kinase A | 15 | 1.0 |
| Off-Target Kinase B | 150 | 10.0 |
| Off-Target Kinase C | 800 | 53.3 |
| Off-Target Kinase D | 3,500 | 233.3 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that Compound 14 binds to its intended target within intact cells.[8][9][10][11][18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Methodology: Western Blot-based CETSA [9][18]
-
Cell Treatment: Treat cultured cells with Compound 14 at a desired concentration (e.g., 10x the biochemical IC50) or a vehicle control (DMSO) for 1-3 hours.[18]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody.
-
Data Analysis: Plot the band intensity for the target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Visualization of CETSA Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Chemical Proteomics for Off-Target Identification
This unbiased approach helps identify the complete protein interaction profile of Compound 14 in a cellular context.[12]
Methodology: Compound-centric Chemical Proteomics (CCCP) [12]
-
Probe Synthesis: Synthesize an affinity-based probe by attaching a linker and a reactive group or biotin tag to Compound 14 without disrupting its binding to the on-target.
-
Lysate Incubation: Incubate the probe with cell lysate. To identify specific binders, perform a competition experiment by co-incubating the probe and lysate with an excess of the original, unmodified Compound 14.
-
Affinity Capture: Capture the probe and its bound proteins using streptavidin beads (for biotin tags).
-
Washing and Elution: Wash the beads extensively to remove non-specific binders and elute the captured proteins.
-
LC-MS/MS Analysis: Identify and quantify the eluted proteins using mass spectrometry.
-
Data Analysis: Proteins that are significantly less abundant in the competition sample (with excess free compound) are considered specific binders and potential off-targets.
Visualization of Hypothetical Signaling Pathway:
This diagram illustrates how an off-target effect of Compound 14 could lead to an unexpected phenotype.
Caption: Off-target inhibition leading to an undesired effect.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. news-medical.net [news-medical.net]
- 11. CETSA [cetsa.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Refining Experimental Conditions for Tuberculosis Inhibitor 11 Synergy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on synergy studies with Tuberculosis inhibitor 11. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also referred to as Compound 14, acts as a potential antimycobacterial drug sensitizer. Its mechanism of action involves targeting a flavin-independent methylenetetrahydrofolate reductase in Mycobacterium tuberculosis. By inhibiting this enzyme, it can make the bacteria more susceptible to the effects of other antitubercular agents.
Q2: What are the known synergistic partners for this compound?
A2: Currently, there is limited publicly available data detailing specific synergistic partners for this compound and their corresponding Fractional Inhibitory Concentration Index (FICI) values. Researchers are encouraged to perform checkerboard assays with a panel of standard and novel anti-tuberculosis drugs to identify potential synergistic combinations.
Q3: How is synergy quantitatively measured in these studies?
A3: Synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs used alone and in combination, as determined by a checkerboard assay. The formula for a two-drug combination is:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
An FICI value of ≤ 0.5 typically indicates synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.[1][2][3] For three-drug combinations, the formula is extended:
FICI = (MIC of Drug A in combo / MIC of A alone) + (MIC of Drug B in combo / MIC of B alone) + (MIC of Drug C in combo / MIC of C alone)
For three-drug combinations, an FICI of ≤ 0.75 is often considered synergistic.[2][4]
Troubleshooting Guides
Checkerboard Assay Protocol and Common Issues
A detailed methodology for performing a checkerboard assay is provided below, followed by a troubleshooting table to address common problems.
Experimental Protocol: Checkerboard Assay for M. tuberculosis
-
Inoculum Preparation:
-
Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
-
Drug Dilution:
-
Prepare serial dilutions of this compound and the partner drug(s) in a 96-well plate. Drug A is typically diluted horizontally, and Drug B is diluted vertically.
-
-
Incubation:
-
Inoculate the plates with the prepared bacterial suspension.
-
Seal the plates and incubate at 37°C for 7-14 days. The long incubation time is necessary for the slow-growing M. tuberculosis.
-
-
Endpoint Determination:
-
Assess bacterial growth. This can be done visually, by measuring optical density (OD), or using a viability indicator such as resazurin. The resazurin microtiter assay (REMA) is a common method where a color change from blue to pink indicates bacterial growth.
-
| Problem | Potential Cause | Recommended Solution |
| No or poor growth in control wells | Inoculum size too low; improper media preparation; contamination. | Ensure inoculum is standardized correctly. Verify media components and pH. Check for contamination before starting the assay. |
| Inconsistent results between replicates | Pipetting errors; uneven cell distribution in the inoculum. | Use calibrated pipettes. Thoroughly vortex the inoculum before dispensing. |
| False resistance in long-term assays | Drug degradation over the long incubation period. | For drugs known to be unstable (e.g., rifampicin, some beta-lactams), consider refreshing the media and drugs at specific intervals.[4][5][6] |
| Difficulty in determining the MIC endpoint | Subjective visual reading; trailing endpoints. | Utilize a quantitative method like the resazurin assay and read fluorescence with a plate reader for a more objective endpoint.[7] |
| Contamination during long incubation | Non-sterile technique; contaminated reagents. | Strictly adhere to aseptic techniques. Use sterile, filtered reagents. Consider adding a low concentration of a broad-spectrum antibiotic that does not affect mycobacterial growth if contamination is persistent. |
Data Presentation: Examples of Synergistic Combinations in Tuberculosis
The following tables summarize quantitative data from various synergy studies on M. tuberculosis. This data can serve as a reference for expected FICI values and effective drug concentrations.
Table 1: Two-Drug Combinations Against M. tuberculosis
| Drug Combination | FICI Value | Interpretation | Reference Strain |
| Spectinomycin + Rifampin | ≤ 0.5 | Synergy | M. tuberculosis |
| Q203 + PBTZ169 | 0.5 | Synergy | M. tuberculosis |
| Isoniazid + Rifampin | Additive to Synergy | Additive/Synergy | H37Rv, Beijing, Euro-American strains |
| Chlorpromazine + Spectinomycin | 0.09 | Strong Synergy | M. tuberculosis H37Rv |
| Bedaquiline + Nalidixic Acid | ≤ 0.25 | Synergy | M. tuberculosis |
Table 2: Three-Drug Combinations Against M. tuberculosis
| Drug Combination | FICI Value | Interpretation | Reference Strain |
| Isoniazid + Rifampin + Ethambutol | 0.6 - 1.6 | Synergy to Indifference | Drug-susceptible isolates |
| Ofloxacin + Rifampin + Ethambutol | 0.31 - 0.62 | Synergy | Drug-susceptible & Isoniazid-resistant isolates |
| Moxifloxacin + Pretomanid + Rifabutin | Synergistic | Synergy | Drug-resistant isolates |
| Moxifloxacin + Pretomanid + Rifapentine | Synergistic | Synergy | Drug-resistant isolates |
Signaling Pathways and Experimental Workflows
Understanding the underlying cellular mechanisms is crucial for interpreting synergy study results. Below are diagrams illustrating key signaling pathways and experimental workflows.
Caption: Workflow for a checkerboard synergy assay.
Caption: Host NF-κB signaling pathway in TB infection.
Caption: M. tuberculosis MAPK-like signaling pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo synergy of MCP compounds with MAPK pathway- and microtubule-targeting inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Tuberculosis Inhibitor 11
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of Tuberculosis Inhibitor 11 (interchangeably referred to as "TB Inhibitor 11") in animal models.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to the poor in vivo performance of TB Inhibitor 11.
Problem: Low and variable plasma concentrations of TB Inhibitor 11 after oral administration in animal models.
Possible Cause 1: Poor Aqueous Solubility
Many novel drug candidates, including potential tuberculosis inhibitors, exhibit poor water solubility, which is a primary reason for low oral bioavailability.[1][2][3][4]
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of TB Inhibitor 11 at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[5]
-
Particle Size Reduction: Poor dissolution can sometimes be improved by increasing the surface area of the drug.[1][3] Consider micronization or nanosizing techniques.[1][3]
-
Formulation Strategies:
-
Solid Dispersions: Dispersing TB Inhibitor 11 in a hydrophilic polymer matrix can enhance its dissolution rate.[1][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the inhibitor.[1][6]
-
-
Possible Cause 2: High First-Pass Metabolism
The drug may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays:
-
Incubate TB Inhibitor 11 with liver microsomes or hepatocytes from the animal model species (e.g., mouse, rat) to assess its metabolic stability.
-
Identify the major metabolites formed.
-
-
Route of Administration Comparison: Conduct a pharmacokinetic study comparing oral (PO) and intraperitoneal (IP) or intravenous (IV) administration. A significantly higher area under the curve (AUC) for the IP/IV route compared to the PO route suggests high first-pass metabolism. For example, a study with the mycobacterial biosynthesis inhibitor salicyl-AMS showed much better pharmacokinetic parameters with intraperitoneal injection compared to oral administration.[7]
-
Possible Cause 3: Efflux by Transporters
TB Inhibitor 11 might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gastrointestinal tract, which actively pump the drug back into the intestinal lumen.
-
Troubleshooting Steps:
-
In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the bidirectional permeability of TB Inhibitor 11. A high efflux ratio (B-A/A-B permeability) suggests it is a substrate for efflux transporters.
-
Co-administration with an Inhibitor: In animal models, co-administer TB Inhibitor 11 with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) and observe if the plasma exposure of TB Inhibitor 11 increases.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor bioavailability of TB Inhibitor 11.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when poor bioavailability of TB Inhibitor 11 is suspected?
A1: The first step is to perform a thorough characterization of the physicochemical properties of TB Inhibitor 11, including its solubility and permeability. Concurrently, conducting a preliminary pharmacokinetic (PK) study in an animal model (e.g., mouse or rat) with both oral and intravenous administration will help determine the absolute bioavailability and provide insights into whether the issue is primarily due to poor absorption or extensive first-pass metabolism.
Q2: Which animal model is most appropriate for bioavailability studies of a new tuberculosis inhibitor?
A2: The choice of animal model is crucial and should ideally mimic human anatomy and physiology as closely as possible.[8][9] Rodents, particularly rats, are commonly used for initial screening due to their well-characterized physiology and cost-effectiveness.[8] Beagle dogs are another option as their gastrointestinal physiology shares similarities with humans.[8] The selection should also consider the metabolic profile of the drug in different species compared to humans.[9]
Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs?
A3: Several strategies can be employed, often in combination:
-
Micronization and Nanosizing: Reducing the particle size increases the surface area for dissolution.[1][3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution.[1][4]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which can improve the solubilization of lipophilic drugs.[1][6]
-
Complexation with Cyclodextrins: These can encapsulate the drug molecule, increasing its solubility.[1][6]
-
Use of Surfactants and Permeation Enhancers: These can improve drug dissolution and its passage across the intestinal membrane.[2][6]
Q4: How can I determine if high first-pass metabolism is the cause of poor bioavailability?
A4: An in vivo study comparing the plasma concentration-time profiles after oral and intravenous (IV) administration is the most direct way. The absolute bioavailability (F) can be calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral). A low F value (<10-20%) with good aqueous solubility often points towards high first-pass metabolism. In vitro studies using liver microsomes or hepatocytes can also predict the metabolic clearance of the compound.
Q5: What are some alternative routes of administration to explore if oral bioavailability cannot be improved?
A5: If oral delivery remains a significant hurdle, alternative routes that bypass the gastrointestinal tract and first-pass metabolism can be considered. For tuberculosis, which primarily affects the lungs, pulmonary delivery via inhalation is a promising strategy.[10][11] This approach can deliver high drug concentrations directly to the site of infection, potentially reducing systemic toxicity.[10] Parenteral routes, such as subcutaneous or intramuscular injections, can also be explored, particularly for long-acting formulations.[11]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and bioavailability of TB Inhibitor 11 after oral and intravenous administration.
Methodology:
-
Animal Model: Use 6-8 week old male or female mice (e.g., C57BL/6), divided into two groups (Oral and IV).
-
Dosing:
-
Oral (PO) Group: Administer TB Inhibitor 11 (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose) via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Group: Administer TB Inhibitor 11 (dissolved in a suitable solvent, e.g., saline with 5% DMSO) via tail vein injection at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at pre-dose (0) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of TB Inhibitor 11 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life. Calculate absolute bioavailability as described in FAQ 4.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Protocol 2: In Vitro Metabolic Stability Assay using Mouse Liver Microsomes
Objective: To assess the intrinsic clearance of TB Inhibitor 11 in the liver.
Methodology:
-
Reagents: Mouse liver microsomes (MLM), NADPH regenerating system, TB Inhibitor 11, and a positive control compound with known metabolic instability (e.g., verapamil).
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), MLM, and TB Inhibitor 11 (at a final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Bioanalysis: Analyze the supernatant using LC-MS/MS to determine the remaining concentration of TB Inhibitor 11 at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of TB Inhibitor 11 remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance.
Data Presentation
Table 1: Comparison of Formulation Strategies for TB Inhibitor 11
| Formulation Strategy | Key Advantages | Key Disadvantages |
| Micronization/Nanosizing | Increases dissolution rate by increasing surface area.[1][3] | May not be effective for compounds with very low intrinsic solubility. |
| Amorphous Solid Dispersion | Enhances solubility and dissolution by converting the drug to an amorphous state.[3] | Potential for recrystallization during storage, leading to decreased bioavailability. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubility of lipophilic drugs; can enhance lymphatic uptake.[6] | May have limited drug loading capacity; potential for GI side effects. |
| Cyclodextrin Complexation | Forms a water-soluble complex with the drug molecule.[1][4] | Can be a costly approach; may not be suitable for all drug structures. |
Table 2: Typical Pharmacokinetic Parameters from a Pilot Mouse Study
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (%) |
| Intravenous (IV) | 2 | 1500 | 0.08 | 2500 | N/A |
| Oral (PO) - Suspension | 10 | 50 | 1.0 | 200 | 4% |
| Oral (PO) - SEDDS Formulation | 10 | 300 | 0.5 | 1200 | 24% |
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. mdpi.com [mdpi.com]
- 11. LONG-ACTING FORMULATIONS FOR THE TREAMENT OF LATENT TUBERCULOSIS INFECTION: OPPORTUNITIES AND CHALLENGES - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Tuberculosis Inhibitor 11 as a Drug Sensitizer: A Comparative Guide
A pivotal shift in perspective: The available scientific evidence from the primary research article, "Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase" published in ACS Omega, indicates that Tuberculosis inhibitor 11 (referred to as compound 14 in the study) acts as a sensitizer for the anti-tuberculosis drug para-aminosalicylic acid (PAS), not isoniazid. [1][2] This guide will, therefore, provide a comprehensive comparison based on the validated synergistic relationship between this compound and PAS.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance of this compound as a drug sensitizer for PAS, supported by experimental data.
Quantitative Data Summary
The synergistic effect of this compound (compound 14) and para-aminosalicylic acid (PAS) was evaluated against various mycobacterial strains. The key metric for synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.
| Mycobacterial Strain | Compound | MIC (μg/mL) Alone | MIC (μg/mL) in Combination | FICI |
| M. smegmatis MC² 155 | PAS | >64 | 0.49 | 0.321[1] |
| Compound 14 | >64 | 16 | ||
| M. tuberculosis H37Rv | PAS | 0.5 | 0.25 | 0.313[1] |
| Compound 14 | >64 | 2 | ||
| M. bovis BCG-Pasteur | PAS | 1 | 0.25 | 0.161[1] |
| Compound 14 | >64 | 1 | ||
| M. marinum | PAS | 1 | 0.5 | Not specified |
| Compound 14 | >64 | 8 |
Table 1: Synergistic Activity of this compound (Compound 14) and Para-aminosalicylic Acid (PAS) against Mycobacteria.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound as a drug sensitizer for PAS.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of individual compounds and their combinations were determined using the broth microdilution method.
-
Bacterial Strains and Culture Conditions: Mycobacterium smegmatis MC² 155, Mycobacterium tuberculosis H37Rv, Mycobacterium bovis BCG-Pasteur, and Mycobacterium marinum were cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. Cultures were incubated at 37°C.
-
Assay Procedure:
-
Two-fold serial dilutions of the test compounds (this compound and PAS) were prepared in a 96-well microtiter plate.
-
For combination studies (checkerboard assay), serial dilutions of PAS were made along the rows and serial dilutions of this compound were made along the columns.
-
A mid-log phase bacterial culture was diluted to a final concentration of approximately 5 x 10⁵ CFU/mL and added to each well.
-
The plates were incubated at 37°C for 7-14 days, depending on the mycobacterial species.
-
The MIC was defined as the lowest concentration of the drug that completely inhibited visible bacterial growth.
-
-
Fractional Inhibitory Concentration Index (FICI) Calculation: The FICI was calculated to determine the synergistic effect using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) A FICI of ≤ 0.5 was considered synergistic.
Target Engagement Assay: Microscale Thermophoresis (MST)
MST was employed to confirm the binding affinity of this compound to its putative target, the flavin-independent methylenetetrahydrofolate reductase (MTHFR).
-
Protein Expression and Purification: The MTHFR enzymes from M. smegmatis (MsmMTHFR) and M. tuberculosis (Rv2172c) were recombinantly expressed in E. coli and purified.
-
MST Measurement:
-
The purified MTHFR protein was labeled with a fluorescent dye.
-
A constant concentration of the labeled protein was mixed with varying concentrations of this compound.
-
The samples were loaded into capillaries and the MST measurements were performed.
-
The change in thermophoresis of the labeled protein upon binding to the inhibitor was used to calculate the dissociation constant (Kd).
-
Visualizations
Signaling Pathway of Drug Action and Synergy
Caption: Mechanism of synergistic action between PAS and this compound.
Experimental Workflow for Synergy Validation
Caption: Experimental workflow for validating drug synergy.
References
A Comparative Analysis of a Novel Tuberculosis Inhibitor and Standard Drug Regimens
Executive Summary: The global fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, relies on a multi-drug regimen that has been the standard of care for decades. While highly effective, this regimen is lengthy and faces the growing threat of drug resistance. This guide provides a comparative overview of the standard TB drug regimen and a novel investigational agent, "Tuberculosis inhibitor 11" (identified as compound AB131 in recent literature), which functions as a drug sensitizer. This inhibitor represents a different therapeutic strategy: rather than directly killing the bacteria, it enhances the efficacy of existing antibiotics. This document is intended for researchers, scientists, and drug development professionals, providing objective data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
Standard First-Line Anti-Tuberculosis Drug Regimen
The current standard of care for drug-susceptible TB is a six-month course of four first-line drugs, commonly abbreviated as HRZE. This regimen consists of an intensive phase and a continuation phase.
-
Intensive Phase (2 months): Isoniazid (H), Rifampicin (R), Pyrazinamide (Z), and Ethambutol (E).
-
Continuation Phase (4 months): Isoniazid (H) and Rifampicin (R).
The multi-drug approach is essential to eliminate the actively replicating and persistent bacteria and to prevent the emergence of drug resistance.
Mechanisms of Action of Standard First-Line TB Drugs
| Drug | Abbreviation | Mechanism of Action |
| Isoniazid | H | A prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG). It then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] |
| Rifampicin | R | Inhibits bacterial DNA-dependent RNA polymerase, thereby suppressing RNA synthesis.[2] |
| Pyrazinamide | Z | A prodrug converted to its active form, pyrazinoic acid, which is thought to disrupt membrane transport and energy metabolism. Its exact mechanism is not fully understood.[2] |
| Ethambutol | E | Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[2] |
Investigational Agent: Tuberculosis Inhibitor AB131
Recent research has identified a novel compound, AB131, which acts as a sensitizer for the second-line anti-TB drug para-aminosalicylic acid (PAS). Unlike the first-line drugs that directly target bacterial growth, AB131 enhances the efficacy of PAS by inhibiting a key bacterial enzyme.
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
AB131 inhibits a flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR), an enzyme involved in the folate biosynthesis pathway of Mycobacterium tuberculosis.[3][4] This pathway is crucial for the synthesis of essential metabolites like methionine, purines, and thymidine. By blocking this enzyme, AB131 potentiates the action of drugs like PAS, which also target the folate pathway.[3][4]
Caption: Folate biosynthesis pathway in M. tuberculosis and the target of inhibitor AB131.
Preclinical Efficacy of Tuberculosis Inhibitor AB131
The efficacy of AB131 as a sensitizing agent has been evaluated in preclinical studies. The synergistic effect of AB131 in combination with PAS was determined using checkerboard assays, with the Fractional Inhibitory Concentration Index (FICI) calculated to quantify the interaction. A FICI of ≤ 0.5 indicates synergy.
| Mycobacterial Strain | AB131 MIC (μg/mL) | PAS MIC (μg/mL) | AB131 MIC in combination (μg/mL) | PAS MIC in combination (μg/mL) | FICI | Interpretation |
| M. smegmatis MC² 155 | >64 | 0.5 | 16 | 0.0625 | 0.375 | Synergy |
| M. tuberculosis H37Rv | >64 | 0.5 | 32 | 0.0625 | 0.625 | Additive |
| M. bovis BCG-Pasteur | >64 | 1 | 16 | 0.125 | 0.375 | Synergy |
| M. marinum | >64 | 2 | 16 | 0.125 | 0.3125 | Synergy |
Data extracted from Li J, et al. ACS Omega. 2023.[4]
As the data indicates, AB131 on its own has weak to no direct antibacterial activity (MIC >64 μg/mL). However, when combined with PAS, it significantly reduces the concentration of PAS required to inhibit the growth of several mycobacterial species, demonstrating a synergistic or additive effect.[4]
Comparative Treatment Strategies
The standard HRZE regimen and a potential future regimen incorporating a sensitizer like AB131 represent fundamentally different approaches to treating TB.
Caption: High-level comparison of treatment strategies.
Experimental Protocols
The following are the methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds was determined by the twofold serial dilution method in 96-well microtiter plates. Mycobacterial strains were cultured to mid-log phase, and the turbidity was adjusted to a McFarland standard of 0.5. The bacterial suspension was then diluted and added to the wells containing serial dilutions of the test compounds. The plates were incubated at 37°C for the appropriate duration for each species. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.
Checkerboard Assay for Synergy Testing
The interaction between AB131 and PAS was evaluated using a checkerboard titration method in 96-well plates. Serial twofold dilutions of each compound were prepared and mixed in the wells. The final concentrations of the compounds ranged from 1/16 to 4 times their individual MICs. Mycobacterial suspensions were added to each well, and the plates were incubated. The Fractional Inhibitory Concentration Index (FICI) was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The interaction was defined as synergistic if the FICI was ≤ 0.5, additive if the FICI was > 0.5 and ≤ 1, and antagonistic if the FICI was > 1.
Conclusion
The standard HRZE regimen remains the cornerstone of TB treatment, directly targeting multiple essential pathways in M. tuberculosis. However, the development of novel agents like the sensitizer AB131 opens up new therapeutic avenues. While not a standalone treatment, AB131 demonstrates significant potential to rejuvenate and enhance the efficacy of existing antibiotics, such as PAS, that have seen limited use due to efficacy or resistance concerns. This strategy could be particularly valuable in combating drug-resistant TB strains. Further research and clinical trials are necessary to determine the in vivo efficacy and safety of this and similar inhibitor-antibiotic combinations. The continued exploration of such novel mechanisms is crucial for staying ahead of the evolving challenge of tuberculosis.
References
- 1. 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decreased Methylenetetrahydrofolate Reductase Activity Leads to Increased Sensitivity to para-Aminosalicylic Acid in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Compound 14 in Mycobacterium tuberculosis: A Comparative Guide
This guide provides a comparative analysis of experimental data and methodologies for confirming the target engagement of compounds designated as "Compound 14" in Mycobacterium tuberculosis (M. tuberculosis). The available scientific literature reveals multiple distinct compounds referred to as "Compound 14," each with a unique mechanism of action. This document will address these compounds individually to provide clear and objective comparisons of their performance and the techniques used to validate their targets.
Compound 14: The Gold(III) Chelate Targeting Topoisomerase 1A
One identified "Compound 14" is a gold(III) chelate that has demonstrated specific activity against mycobacteria, including fluoroquinolone-resistant strains.[1] This compound's primary target has been identified as bacterial topoisomerase 1A (Topo1), with no significant activity against gyrase.[1]
Data Presentation: Performance Metrics
| Metric | Compound 14 (Gold(III) Chelate) | Ciprofloxacin (Control) | Reference |
| Target | M. tuberculosis Topoisomerase 1A | M. tuberculosis Gyrase | [1] |
| IC₅₀ (Gyrase Supercoiling) | >1000 µM | 150 µM | [1] |
| Activity against Gram-negative species | No activity | Broad-spectrum | [1] |
| Activity against other Gram-positives | Low-level inhibition | Broad-spectrum | [1] |
Experimental Protocols
Gyrase Supercoiling Assay:
This assay is performed to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
-
Reaction Mixture: Prepare a reaction mixture containing relaxed circular DNA, M. tuberculosis gyrase, and the necessary buffer components.
-
Compound Addition: Add varying concentrations of Compound 14 (e.g., from 1.25 µM to 1000 µM) to the reaction mixtures. A DMSO control and a positive control with a known gyrase inhibitor like ciprofloxacin are included.[1]
-
Incubation: Incubate the reactions to allow for the supercoiling reaction to occur.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The different forms of DNA (supercoiled, relaxed, and partially relaxed) are separated and visualized.
-
IC₅₀ Determination: The IC₅₀ is calculated as the concentration of the compound that inhibits 50% of the gyrase supercoiling activity.[1]
Visualization: Mechanism of Action
Caption: Mechanism of Compound 14 (Gold(III) Chelate) in M. tuberculosis.
Compound 14: A Bactericidal Agent with Undisclosed Target
Another compound, also designated "Compound 14," has been studied for its bactericidal kinetics against M. tuberculosis H37Rv.[2] While its specific molecular target is not explicitly mentioned in the provided context, its potent bactericidal activity has been quantified.
Data Presentation: Bactericidal Efficacy
| Concentration | Time to Eradication | Bacterial Viability | Reference |
| 4X MIC and above | Day 8 | Complete eradication (no detectable CFU) | [2] |
| MIC | Not specified | Effective bacterial inhibition (no GFP signal) | [2] |
| MIC/2 | Not specified | Partial bacterial survival (visible GFP-expressing clumps) | [2] |
Experimental Protocols
Time-Kill Curve Assay:
This assay determines the bactericidal or bacteriostatic effect of a compound over time.
-
Bacterial Culture: Grow M. tuberculosis H37Rv to a mid-log phase.
-
Compound Exposure: Expose the bacterial cultures to different concentrations of Compound 14, typically multiples of its Minimum Inhibitory Concentration (MIC).
-
Sampling: At various time points (e.g., day 2, 4, 8, 16), collect aliquots from each culture.
-
CFU Determination: Perform serial dilutions of the collected aliquots and plate them on appropriate agar medium. After incubation, count the number of colony-forming units (CFU) to determine the number of viable bacteria.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each compound concentration to generate time-kill curves.[2]
GFP-Tagged M. tuberculosis Visualization Assay:
This method provides a visual confirmation of bacterial inhibition.
-
Bacterial Strain: Use a strain of M. tuberculosis that constitutively expresses Green Fluorescent Protein (GFP).
-
Compound Treatment: Treat the GFP-tagged bacteria with different concentrations of Compound 14 (e.g., MIC and MIC/2).
-
Microscopy: After a defined incubation period, visualize the bacteria using fluorescence microscopy. The presence or absence of a GFP signal indicates bacterial viability and growth.[2]
Visualization: Experimental Workflow
Caption: Experimental workflows for assessing the bactericidal activity of Compound 14.
Alternative Approaches for Target Engagement Confirmation
Beyond direct enzymatic assays and bactericidal studies, several other techniques are crucial for confirming target engagement in M. tuberculosis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[3][4] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Experimental Protocol (Western Blot-based CETSA):
-
Cell Treatment: Treat intact M. tuberculosis cells or cell lysates with the compound of interest.
-
Heating: Heat the treated samples across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody.
-
Melting Curve Generation: Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[3][5]
Visualization: CETSA Workflow
Caption: General workflow for a Cellular Thermal Shift Assay.
Whole-Genome Sequencing of Resistant Mutants
Identifying mutations in resistant bacteria is a common strategy to pinpoint a compound's target.
Experimental Protocol:
-
Generate Resistant Mutants: Expose a large population of M. tuberculosis to the compound at concentrations above the MIC to select for spontaneous resistant mutants.
-
Isolate Mutants: Isolate individual resistant colonies.
-
Whole-Genome Sequencing: Sequence the entire genome of the resistant isolates and compare them to the genome of the wild-type, sensitive strain.
-
Identify Mutations: Identify single nucleotide polymorphisms (SNPs) or other mutations that are consistently present in the resistant strains. The genes containing these mutations are potential targets of the compound.[6][7]
Conclusion
Confirming the target engagement of a novel compound in M. tuberculosis is a multifaceted process that requires a combination of biochemical, biophysical, and genetic approaches. The evidence for different "Compound 14s" highlights the importance of precise compound identification. While one Compound 14 is a confirmed inhibitor of Topoisomerase 1A, another demonstrates potent bactericidal activity with a yet-to-be-disclosed target. Methodologies like CETSA and the generation of resistant mutants provide powerful, unbiased ways to confirm target engagement directly in the cellular context of M. tuberculosis, offering crucial validation for drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterial drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00261E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Head-to-Head Comparison: Tuberculosis Inhibitor 11 and Other Mycobacterial Reductase Inhibitors
A detailed guide for researchers and drug development professionals on the performance and experimental validation of novel reductase inhibitors against Mycobacterium tuberculosis.
This guide provides a comprehensive comparison of Tuberculosis Inhibitor 11 (also known as Compound 14), a novel sensitizer of the folate pathway, with established inhibitors of other critical reductases in Mycobacterium tuberculosis (Mtb). The focus is on providing a clear, data-driven comparison of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to Reductase Inhibition in M. tuberculosis
Reductases are critical enzymes in various metabolic pathways essential for the survival and pathogenesis of M. tuberculosis. Their inhibition presents a promising strategy for the development of new anti-tubercular agents. This guide will focus on three key reductases:
-
Flavin-Independent Methylenetetrahydrofolate Reductase (MetF): A crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and amino acids.
-
Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the fatty acid synthase-II (FAS-II) system, responsible for the synthesis of mycolic acids, the hallmark of the mycobacterial cell wall.
-
Mycothione Reductase (Mtr): An enzyme responsible for maintaining the redox balance within the mycobacterial cell by reducing oxidized mycothione.
Performance Comparison of Reductase Inhibitors
The following table summarizes the quantitative data for this compound and representative inhibitors of InhA and Mycothione Reductase.
| Inhibitor Name | Target Reductase | Mechanism of Action | IC50 | MIC | Organism |
| This compound (Compound 14) | Flavin-Independent Methylenetetrahydrofolate Reductase (MetF) | Sensitizer of para-aminosalicylic acid (PAS) activity | N/A (Does not exhibit direct inhibition) | No intrinsic activity | Mycobacterium spp. |
| NITD-916 | Enoyl-Acyl Carrier Protein Reductase (InhA) | Direct inhibitor | 570 nM[1][2] | 50 nM (MIC50)[1][3] | M. tuberculosis |
| Not Available | Mycothione Reductase (Mtr) | Direct inhibitor | Data not publicly available for a specific small molecule inhibitor. | Data not publicly available. | M. tuberculosis |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Folate biosynthesis pathway in M. tuberculosis showing the target of PAS and the sensitizing action of this compound on MetF.
Caption: Mycolic acid biosynthesis pathway (FAS-II system) in M. tuberculosis, highlighting the inhibitory action of NITD-916 on InhA.
Caption: Experimental workflows for determining the Minimum Inhibitory Concentration (MIC) and for assessing the sensitizing/synergistic effects of drug combinations.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound against M. tuberculosis is determined using the microplate Alamar Blue assay (MABA) or by measuring luminescence in strains expressing luciferase.
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Assay Setup: The assay is performed in 96-well or 384-well microplates. Compounds are serially diluted in the growth medium.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: Plates are incubated at 37°C for 5-7 days.
-
Reading Results (MABA): A solution of Alamar Blue (resazurin) is added to each well and incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
-
Reading Results (Luminescence): For autoluminescent strains, luminescence is measured using a plate reader. The MIC is the lowest concentration of the compound that inhibits luminescence by ≥90% compared to the untreated control.
InhA Inhibition Assay
The enzymatic activity of InhA is monitored spectrophotometrically by following the oxidation of NADH.
-
Reaction Mixture: The assay mixture contains NADH, the substrate 2-trans-dodecenoyl-CoA (DD-CoA), and the purified InhA enzyme in a suitable buffer (e.g., 30 mM PIPES, pH 6.8).[5]
-
Inhibitor Addition: The test compound (e.g., NITD-916) is added to the reaction mixture at various concentrations.
-
Initiation and Measurement: The reaction is initiated by the addition of the InhA enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
-
IC50 Determination: The initial reaction velocities are plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Mycothione Reductase (Mtr) Inhibition Assay
A high-throughput screening assay for Mtr inhibitors can be performed using a luminescence-coupled method.[6][7]
-
Reaction: The assay measures the NADPH-dependent reduction of a substrate by purified Mtr.
-
Assay Principle: The reaction is initiated by adding NADPH to a mixture of the enzyme, substrate, and the test compound. After a defined incubation period, the reaction is stopped, and the amount of NADP+ produced is quantified using a commercial NADP/NADPH-Glo™ Assay.[6]
-
IC50 Determination: The luminescence signal, which is proportional to the amount of NADP+, is measured. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 is determined by plotting inhibition against inhibitor concentration.
Sensitization/Synergism Assay (Checkerboard Method)
This method is used to assess the interaction between two compounds, such as this compound and PAS.[8][9]
-
Assay Setup: A two-dimensional checkerboard titration is set up in a 96-well plate. One compound is serially diluted along the rows, and the other compound is serially diluted along the columns.
-
Inoculation and Incubation: Each well is inoculated with M. tuberculosis and incubated as for a standard MIC assay.
-
Data Analysis: The MIC of each drug, both alone and in combination, is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
For a sensitizing agent like this compound, the reduction in the MIC of PAS in its presence is a key indicator of its activity.
-
Conclusion
This guide provides a comparative overview of this compound and other reductase inhibitors targeting M. tuberculosis. While direct inhibitors of reductases like InhA show potent standalone antimycobacterial activity, this compound represents a novel approach of sensitizing the bacterium to existing drugs by targeting a different reductase in the essential folate pathway. The lack of readily available quantitative data for specific small molecule inhibitors of Mycothione Reductase highlights an area for future research. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel anti-tubercular agents.
References
- 1. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugging the Folate Pathway in Mycobacterium tuberculosis: The Role of Multi-targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Synergistic Effect of Novel Inhibitors with Rifampicin Against Mycobacterium tuberculosis
A Comparative Guide for Researchers
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing efficacy and reducing the likelihood of resistance. This guide provides a comparative overview of the experimental validation of synergistic interactions between rifampicin, a cornerstone of current tuberculosis treatment, and various inhibitor classes. While specific data for a compound designated "Tuberculosis inhibitor 11" in combination with rifampicin is not extensively available in peer-reviewed literature, this guide will use analogous well-documented synergistic partners to illustrate the validation process.
Data Presentation: In Vitro Synergy and Bactericidal Activity
The synergistic potential of a test compound with rifampicin is primarily quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy.[1][2] The bactericidal or bacteriostatic nature of the interaction is further elucidated through time-kill curve assays.
Table 1: Synergistic Interactions of Various Compounds with Rifampicin against M. tuberculosis
| Compound Class | Exemplar Compound | M. tuberculosis Strain | FICI Value | Interpretation | Reference |
| Beta-lactam | Cephradine-clavulanate | Clinical MDR-TB isolates | Synergistic | Overcomes rifampicin resistance in vitro | [2] |
| Natural Product | Fusidic Acid | M. tuberculosis | Synergistic | Cidal in combination with rifampicin | [3] |
| Antimicrobial Peptide | D-hLF 1-11 | M. tuberculosis H37Rv | 0.312 | Synergistic | [4] |
| Cell Wall Inhibitor | AU1235 (MmpL3 inhibitor) | M. tuberculosis | 0.5 | Synergistic | [5] |
| Cell Wall Inhibitor | SQ109 | M. tuberculosis | 0.09 | Synergistic | [5] |
Table 2: Bactericidal Activity from Time-Kill Curve Assays
| Drug Combination | M. tuberculosis Strain | Observation | Interpretation | Reference |
| Fusidic Acid + Rifampicin | M. tuberculosis | Significant reduction in CFU/mL compared to individual drugs | Bactericidal synergy | [3] |
| High-Dose Rifampicin | M. tuberculosis | Concentration-dependent killing of persister cells | Enhanced bactericidal effect at higher concentrations | [6] |
| Nonanoic Acid + Streptomycin | M. tuberculosis H37Ra | 99% of bacterial cells killed by Day 7 in combination | Demonstrates synergistic bactericidal activity | [7] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of synergistic effects.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.[1]
-
Preparation of Reagents:
-
Prepare stock solutions of rifampicin and the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Prepare a log-phase culture of M. tuberculosis H37Rv (or other relevant strains).
-
-
Assay Setup:
-
In a 96-well microtiter plate, serially dilute rifampicin along the x-axis and the test inhibitor along the y-axis. This creates a matrix of varying drug concentrations.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a drug-free well as a growth control.
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI value: ≤ 0.5 indicates synergy; > 0.5 to 4 indicates an additive or indifferent effect; > 4 indicates antagonism.[1]
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide information on the pharmacodynamics of antimicrobial agents and can differentiate between bactericidal and bacteriostatic activity.
-
Preparation of Cultures:
-
Grow M. tuberculosis to the mid-logarithmic phase in 7H9 broth.
-
Prepare test tubes with fresh broth containing the drugs at desired concentrations (e.g., at their MIC, or multiples of the MIC, both individually and in combination).
-
-
Assay Procedure:
-
Inoculate the drug-containing and drug-free control tubes with the bacterial suspension to a starting density of ~10^5 - 10^6 CFU/mL.
-
Incubate the tubes at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 7, and 14 days), withdraw aliquots from each tube.
-
-
Quantification of Viable Bacteria:
-
Prepare serial dilutions of the collected aliquots in fresh broth or saline.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each drug concentration and combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent.
-
A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Assay.
Signaling Pathway: Mechanism of Synergy
While the precise mechanism of synergy for every compound with rifampicin varies, a common theme for cell wall inhibitors is the increased permeability of the mycobacterial cell wall, leading to enhanced intracellular accumulation of rifampicin.[5]
Caption: Mechanism of synergy for cell wall inhibitors with rifampicin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vitro Antimycobacterial Activity of Human Lactoferrin-Derived Peptide, D-hLF 1-11, against Susceptible and Drug-Resistant Mycobacterium tuberculosis and Its Synergistic Effect with Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell wall inhibitors increase the accumulation of rifampicin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Most-Probable-Number-Based Minimum Duration of Killing Assay for Determining the Spectrum of Rifampicin Susceptibility in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tetrahydroisoquinoline-Based Tuberculosis Inhibitor Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of a series of N-substituted 5,8-disubstituted tetrahydroisoquinoline analogs as inhibitors of Mycobacterium tuberculosis (M.tb). The analysis focuses on the structure-activity relationships (SAR) to inform future drug development efforts. The data presented is based on a study that identified a screening lead, compound 13, and subsequently synthesized and evaluated a series of analogs, including the notable compound 11.
Performance of Inhibitor 11 and Analogs
The anti-tubercular activity of the synthesized tetrahydroisoquinoline analogs was evaluated against M. tuberculosis H37Rv. The key performance metrics, including the minimum inhibitory concentration (MIC) under aerobic and anaerobic conditions, and cytotoxicity against a mammalian cell line, are summarized below. A general trend observed was an improvement in potency with increased lipophilicity.
| Compound | X-substituent | Y-linker | clogP | M.tb MIC (μM) | Cytotoxicity (Vero cells, CC50, μM) |
| 11 | OMe | -CH2- | 5.3 | 0.38 | >128 |
| 6 | H | -CH2- | 4.8 | 1.1 | >128 |
| 7 | Me | -CH2- | 5.3 | 0.44 | >128 |
| 8 | F | -CH2- | 5.0 | 1.1 | >128 |
| 9 | SMe | -CH2- | 5.6 | 0.28 | >128 |
| 10 | Et | -CH2- | 5.8 | 0.22 | >128 |
| 12 | Bn | -CH2- | 6.8 | 0.08 | 100 |
| 13 | OMe | -CONH- | 4.2 | 1.9 | >128 |
| 14 | H | -CO- | 4.0 | >25 | >128 |
| 15 | Me | -CO- | 4.5 | 16 | >128 |
| 16 | OMe | -CO- | 4.2 | >25 | >128 |
| 17 | H | -COCH2- | 4.4 | 14 | >128 |
Structure-Activity Relationship (SAR) Insights
The SAR studies revealed several key determinants for the anti-tubercular activity of this series of compounds:
-
Lipophilicity: There was a clear correlation between higher lipophilicity (clogP) and improved potency. Potency significantly decreased for compounds with a clogP below 4.5.[1]
-
5-Position Substituent (X): Large substituents at the 5-position of the tetrahydroisoquinoline ring, such as benzyl (Bn), were well-tolerated and resulted in high potency (Compound 12, MIC = 0.08 μM). Alkyl substituents at this position generally led to better average MICs compared to fluoro (F) and methoxy (OMe) groups.[1]
-
8-Position Substituent: An N-methylpiperazine group at the 8-position was found to be the preferred substituent.
-
7-Linked Side Chain (Y-linker): The nature of the linker group was crucial for activity. Methylene (-CH2-) and amide (-CONH-) linkers were more effective than ketone (-CO-) and acetophenone (-COCH2-) linkers.[2]
Experimental Protocols
Synthesis of Tetrahydroisoquinoline Analogs
The general synthetic scheme for the preparation of the tetrahydroisoquinoline analogs is outlined below. The synthesis involved the reaction of known 5-substituted-8-bromoisoquinolines with appropriate side chains.
Synthesis of CH2-linked analogs (e.g., Compound 11): These were prepared by reacting known tetrahydroisoquinolines with 5-bromo-2-(chloromethyl)pyridine to yield intermediate compounds. These intermediates were then coupled with the appropriate phenylboronic acids via a Suzuki coupling reaction to produce the final products.[2]
Synthesis of Amide-linked analog (Compound 13): This compound was prepared through the N-alkylation of tetrahydroisoquinoline 58 with the pre-formed side-chain bromide 84.[2]
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds against M. tuberculosis H37Rv was determined using a standard microplate-based assay.
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed against Vero (African green monkey kidney) cells.
Mechanism of Action
While the precise mechanism of action for this series of tetrahydroisoquinoline-based inhibitors was not fully elucidated in the initial studies, they were shown to be modest inhibitors of the M.tb ATP synthase. This suggests a potential mechanism similar to that of the approved anti-TB drug bedaquiline, which also targets the ATP synthase, thereby disrupting the energy metabolism of the bacterium.[3][4]
References
- 1. synthesis-and-structure-activity-relationships-for-tetrahydroisoquinoline-based-inhibitors-of-mycobacterium-tuberculosis - Ask this paper | Bohrium [bohrium.com]
- 2. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]
Cross-Resistance Profiles of Novel Tuberculosis Inhibitors Targeting the Cytochrome bc1 Complex
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutics with new mechanisms of action. One promising target is the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in Mycobacterium tuberculosis. This guide provides a comparative analysis of the cross-resistance profiles of inhibitors targeting QcrB, with a focus on imidazopyridine amides (IPAs), a leading class of QcrB inhibitors, and their relationship with other anti-tubercular agents. The information presented is intended to support researchers and drug development professionals in the strategic advancement of new TB drug candidates.
Comparative Efficacy and Cross-Resistance
The effectiveness of QcrB inhibitors can be compromised by mutations in the qcrB gene. Understanding the cross-resistance patterns between different QcrB inhibitors and other TB drugs is crucial for predicting their clinical utility and for designing effective combination therapies.
A summary of the minimum inhibitory concentration (MIC) values for key QcrB inhibitors against wild-type and various resistant M. tuberculosis strains is presented in Table 1. This data, compiled from multiple studies, highlights the differential susceptibility of strains with specific mutations. For instance, while the T313A mutation in QcrB confers resistance to the advanced clinical candidate Q203 (Telacebec), some newer generation inhibitors, like B6, not only remain active but exhibit hypersensitivity against this mutant, suggesting a different binding mode.[1][2] In contrast, mutations such as S182T and M342V in QcrB lead to increased resistance against both B6 and another novel inhibitor, MJ-22.[1]
| Compound | Target | M. tuberculosis Strain | MIC (μM) | Fold Change in MIC vs. Wild-Type | Reference |
| Q203 (Telacebec) | QcrB | Wild-Type | 0.0027 | - | [3] |
| T313A mutant | >1 | >370 | [1][2] | ||
| B6 | QcrB | Wild-Type | 0.03 | - | [1] |
| S182T mutant | >1 | >33 | [1] | ||
| T313A mutant | 0.00083 | 0.027 (Hypersensitive) | [1] | ||
| MJ-22 | QcrB | Wild-Type | 0.1 | - | [1] |
| M342V mutant | >1 | >10 | [1] | ||
| Lansoprazole Sulfide (LPZS) | QcrB | Wild-Type | Not specified | - | [4] |
| L176P mutant | Resistant | Not specified | [4] | ||
| T313A mutant | Susceptible | Not specified | [4] | ||
| TB47 | QcrB | Q203-resistant (qcrB mutant) | Cross-resistant | Not specified | [5] |
| SQ109 | MmpL3 | Wild-Type | Not specified | - | [5] |
| CPD1-resistant (mmpL3 mutant) | Cross-resistant | Not specified | [5] | ||
| Thioacetazone (TAC) | HadABC | Wild-Type | Not specified | - | [5] |
| Thiocarlide-resistant (mmaA4 mutant) | Cross-resistant | Not specified | [5] | ||
| Bedaquiline (BDQ) | ATP synthase | Wild-Type | Not specified | - | [5] |
| Clofazimine-resistant (rv0678 mutant) | Cross-resistant | Not specified | [5] |
Table 1: Comparative MIC Values and Cross-Resistance of TB Inhibitors. This table summarizes the in vitro activity of various TB inhibitors against wild-type and drug-resistant strains of M. tuberculosis, highlighting patterns of cross-resistance and hypersensitivity.
Experimental Methodologies
The data presented in this guide are based on established experimental protocols for determining anti-tubercular activity and assessing cross-resistance.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of a drug's in vitro potency. A common method for MIC determination against M. tuberculosis is the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).
-
Inoculum Preparation: M. tuberculosis strains (wild-type or resistant mutants) are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase. The bacterial suspension is then diluted to a standardized concentration.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions.
-
Incubation: The microplates are incubated at 37°C for a defined period (typically 7-14 days).
-
Growth Assessment: A growth indicator dye, such as Alamar Blue (resazurin), is added to each well. In viable bacteria, the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin. The MIC is determined as the lowest drug concentration that prevents this color change.
In Vitro Selection of Resistant Mutants and Whole-Genome Sequencing
To investigate the mechanisms of resistance and potential cross-resistance, spontaneous resistant mutants are generated in vitro.
-
Selection: A large population of wild-type M. tuberculosis is plated on solid medium (e.g., Middlebrook 7H11 agar) containing the selective pressure of the test inhibitor at a concentration several times its MIC.
-
Isolation and Verification: Colonies that grow on the drug-containing medium are isolated and re-streaked on both drug-free and drug-containing medium to confirm their resistant phenotype. The MIC of the inhibitor against the confirmed resistant mutants is then determined.
-
Whole-Genome Sequencing (WGS): To identify the genetic basis of resistance, the genomic DNA of the resistant mutants is extracted and sequenced. The resulting sequences are compared to the wild-type parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that may be responsible for the resistance phenotype.
Visualizing Experimental Workflows and Resistance Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the underlying molecular pathways involved in drug action and resistance.
Figure 1: Experimental Workflow for Cross-Resistance Assessment. This diagram outlines the key steps in evaluating the cross-resistance profile of a novel TB inhibitor.
The mechanism of action of QcrB inhibitors involves the disruption of the electron transport chain, which is essential for cellular respiration and ATP synthesis in M. tuberculosis.
Figure 2: Mechanism of Action and Resistance for QcrB Inhibitors. This diagram illustrates the role of the cytochrome bc1 complex (QcrB) in the electron transport chain and how inhibitors and resistance mutations affect this process.
Conclusion
The landscape of TB drug development is actively exploring novel targets to overcome existing resistance mechanisms. Inhibitors of the cytochrome bc1 complex, such as the imidazopyridine amides, represent a promising class of anti-tubercular agents. However, the potential for target-based resistance necessitates a thorough understanding of their cross-resistance profiles. The data and methodologies presented in this guide underscore the importance of comprehensive preclinical evaluation, including the generation and characterization of resistant mutants, to inform the rational design of future clinical trials and combination therapies. The observation of hypersensitivity in certain resistant strains opens up exciting possibilities for second-line treatments and highlights the nuanced interactions between different inhibitors and their molecular target. Continued research in this area is paramount to staying ahead of the evolving threat of drug-resistant tuberculosis.
References
- 1. Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The evolution of antibiotic resistance is associated with collateral drug phenotypes in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Tuberculosis Inhibitors: A Procedural Framework
The proper disposal of chemical agents used in tuberculosis (TB) research is a critical component of laboratory safety and environmental responsibility. While specific protocols for a compound designated "Tuberculosis inhibitor 11" are not publicly available, a comprehensive disposal strategy can be formulated based on established guidelines for handling hazardous chemical and biological waste in a TB laboratory setting. This guide provides a procedural framework for the safe disposal of novel chemical inhibitors, emphasizing the paramount importance of consulting the manufacturer's Safety Data Sheet (SDS) for specific instructions.
Core Principles of Chemical and Biological Waste Management in TB Research
The foundational principle in a TB research environment is the decontamination of all potentially infectious materials.[1] Waste management procedures must adhere to local and national regulations.[1] The primary methods for treating infectious materials include autoclaving, incineration, and chemical disinfection.[1][2] For chemical waste, the specific chemical properties of the compound dictate the appropriate disposal route.
Quantitative Data on Common Decontamination Methods
While specific data for "this compound" is unavailable, the following table summarizes common decontamination methods and their applications for general laboratory waste in a TB setting.
| Decontamination Method | Agent/Parameters | Application | Efficacy/Considerations |
| Autoclaving | Saturated steam at ≥121°C for ≥20 min | Cultures, contaminated labware (glass and plastic), biological waste | Effective sterilization. Not suitable for volatile or heat-sensitive chemicals. |
| Incineration | High temperature combustion | All contaminated materials, including sharps and chemical waste | Preferred method for complete destruction. Requires a licensed facility. |
| Chemical Disinfection | 5% Phenol | Sputum, contaminated surfaces and equipment | Effective against M. tuberculosis. Phenol itself is a hazardous chemical requiring careful disposal.[3][4] |
| Chemical Disinfection | 1% Sodium Hypochlorite | Surfaces, spills, liquid waste | Broad-spectrum disinfectant. Corrosive to metals. Must be freshly prepared.[4] |
| Microwave Sterilization | Microwave radiation | Liquid waste, particularly large volumes of sputum | An alternative to autoclaving, offering speed and efficiency.[3] |
Experimental Protocol: General Chemical Inactivation for Disposal
In the absence of a specific protocol for "this compound," a general procedure for the chemical inactivation of a research compound prior to disposal should be developed in consultation with the institution's environmental health and safety (EHS) office. The following is a generalized workflow:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical handling and disposal. It will provide specific guidance on reactivity, required personal protective equipment (PPE), and appropriate disposal methods.
-
Assess Chemical Compatibility: Determine if the inhibitor can be safely inactivated with common laboratory disinfectants such as sodium hypochlorite or phenol. Avoid mixing incompatible chemicals that could generate toxic gases or reactive byproducts.
-
Perform Inactivation in a Controlled Environment: Conduct the inactivation procedure in a certified chemical fume hood or biological safety cabinet, depending on the biological and chemical hazards.
-
Neutralization (if applicable): If the inactivation process involves strong acids or bases, neutralize the solution to a safe pH range before disposal.
-
Segregate Waste: Dispose of the inactivated chemical waste into a properly labeled hazardous waste container. Do not mix with general laboratory or biohazardous waste unless explicitly permitted by the SDS and institutional policy.
-
Documentation: Maintain a detailed record of the inactivation and disposal process, including the chemical name, quantity, date, and method of disposal.
Disposal Workflow for a Novel Chemical Inhibitor
The following diagram illustrates a logical workflow for determining the proper disposal procedure for a novel chemical compound like "this compound."
Caption: Decision workflow for the disposal of a novel chemical inhibitor in a TB laboratory.
This structured approach ensures that all safety and regulatory aspects are considered, even when dealing with novel compounds for which established disposal protocols may not be readily available. The emphasis remains on consulting primary safety documentation (SDS) and involving institutional safety personnel (EHS) to mitigate risks effectively.
References
- 1. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 2. Essential biosafety measures for TB laboratories - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Disposal of the large volume of sputum positive for Mycobacterium tuberculosis by using microwave sterilisation technology as an alternative to traditional autoclaving in a tertiary respiratory care hospital in Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STLS: Biomedical waste management in a TB Diagnostic Centre | Knowledge Base [ntep.in]
Personal protective equipment for handling Tuberculosis inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling Tuberculosis inhibitor 11 (Compound 14). As a novel enzyme inhibitor, this compound's full toxicological properties are not yet fully characterized. Therefore, a cautious approach based on best laboratory practices for handling potent, novel chemical agents is paramount. This guide is intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS) which should be obtained from the supplier before any handling.
Hazard Identification and Risk Assessment
Given that this compound is an active antimycobacterial agent, it should be handled as a potentially hazardous compound. The lack of a publicly available, detailed SDS necessitates a conservative risk assessment. Assume the compound is toxic, an irritant, and potentially sensitizing upon contact or inhalation.
Key Principles for Safe Handling:
-
ALARA Principle: Keep exposure "As Low As Reasonably Achievable."
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory, such as a certified chemical fume hood.
-
Training: Personnel must be trained in the safe handling of potent compounds and aware of the procedures outlined in this guide.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. Change gloves immediately upon contamination and every two hours during continuous use. | Prevents direct skin contact and cross-contamination. Nitrile offers good chemical resistance to a broad range of substances. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. A face shield offers additional protection for the entire face. |
| Lab Coat | A disposable, back-closing lab coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. A back-closing design offers better protection against frontal splashes. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary based on a risk assessment, especially when handling the powder form or if aerosol generation is possible. | Minimizes the risk of inhaling airborne particles of the compound. |
| Footwear | Closed-toe shoes are required in the laboratory at all times.[1][2] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow is designed to minimize exposure during routine laboratory procedures involving this compound.
Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound, emphasizing containment and proper PPE.
Detailed Methodologies:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Gather all necessary equipment and reagents before starting.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Always handle the solid form of this compound within a chemical fume hood to avoid inhalation of fine powders.
-
Use a dedicated, calibrated analytical balance.
-
Employ static-free weighing paper or a weighing boat.
-
Carefully transfer the weighed compound to a sealable container.
-
-
Solubilization:
-
Add solvent to the container with the solid compound slowly to avoid splashing.
-
Seal the container before mixing or vortexing.
-
If heating is required, use a controlled heating block or water bath within the fume hood.
-
-
Experimentation:
-
Conduct all experimental procedures involving the compound within the chemical fume hood.
-
Keep all containers with the compound sealed when not in immediate use.
-
Avoid the use of needles and syringes where possible to minimize the risk of sharps injuries and aerosol generation.
-
Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weighing paper, pipette tips) | Place in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Chemical Waste" and the name "this compound." |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps (e.g., contaminated needles, scalpels) | Dispose of immediately in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste. |
| Empty Compound Vials | Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the vial can be disposed of as regular laboratory glass waste, or as hazardous solid waste depending on institutional policies. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[3][4][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
Spill Response Workflow
References
- 1. Bedaquiline | C32H31BrN2O2 | CID 5388906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tubercidin | C11H14N4O4 | CID 6245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Delamanid | C25H25F3N4O6 | CID 6480466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethambutol Hydrochloride | C10H26Cl2N2O2 | CID 14051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
